molecular formula C11H11NO B073301 8-Ethoxyquinoline CAS No. 1555-94-8

8-Ethoxyquinoline

Cat. No.: B073301
CAS No.: 1555-94-8
M. Wt: 173.21 g/mol
InChI Key: UGRGZOJMYMJWLZ-UHFFFAOYSA-N
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Description

8-Ethoxyquinoline is a versatile and significant heterocyclic compound that serves as a valuable building block and functional intermediate in advanced chemical research. Its primary research value lies in its role as a potent chelating ligand for various metal ions, particularly in the development of coordination complexes and organometallic catalysts. The ethoxy group at the 8-position electronically tunes the quinoline system, influencing its binding affinity and steric profile, which is crucial for modulating the reactivity and stability of the resulting metal complexes. This makes this compound particularly useful in studies involving catalysis, such as cross-coupling reactions and oxidation processes, where it can enhance selectivity and yield. Furthermore, its strong fluorogenic properties upon metal complexation are exploited in the design of chemosensors and probes for the detection and quantification of metal cations in analytical and environmental chemistry. Beyond coordination chemistry, it serves as a key precursor in organic synthesis for the preparation of more complex quinoline derivatives with potential biological activity. Researchers value this compound for its ability to facilitate innovative studies in material science, medicinal chemistry, and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-ethoxyquinoline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO/c1-2-13-10-7-3-5-9-6-4-8-12-11(9)10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRGZOJMYMJWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165909
Record name 8-Ethoxyquinoline
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Molecular Weight

173.21 g/mol
Source PubChem
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CAS No.

1555-94-8
Record name 8-Ethoxyquinoline
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Record name 8-Ethoxyquinoline
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Record name 8-Ethoxyquinoline
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Record name 8-ethoxyquinoline
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Record name 8-ETHOXYQUINOLINE
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Foundational & Exploratory

8-Ethoxyquinoline chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Architecture, Synthesis, and Functional Applications

Executive Summary

8-Ethoxyquinoline (CAS: 86-79-3) represents a critical structural modification of the privileged 8-hydroxyquinoline (8-HQ) scaffold. By masking the phenolic hydroxyl group with an ethyl ether, this compound serves as a pivotal "steric and electronic modulator" in drug discovery and coordination chemistry. Unlike its parent compound, which is a potent bidentate monoanionic chelator, this compound functions as a neutral, monodentate N-donor or a weak hemilabile ligand. This monograph details its physicochemical profile, an optimized synthesis protocol for laboratory scale-up, and its utility as a mechanistic probe in metallodrug development.

Structural & Electronic Architecture

The defining feature of this compound is the alkylation of the C8-oxygen. This modification drastically alters the molecule's reactivity and coordination geometry compared to 8-hydroxyquinoline.

Chelation Blockade

In 8-hydroxyquinoline, the hydroxyl proton is acidic (


), allowing deprotonation and formation of stable 1:2 or 1:3 neutral complexes with metals like 

,

, and

(e.g.,

in OLEDs). In This compound , the ethyl group prevents deprotonation. The oxygen atom remains neutral, reducing its Lewis basicity and preventing the formation of the classic five-membered chelate ring associated with high stability constants. This makes this compound an essential negative control in biological assays to prove that metal chelation is the mechanism of action for a drug candidate.
Electronic Distribution

The ethoxy group exerts an electron-donating effect (+M) into the quinoline ring, increasing the electron density at the nitrogen atom compared to the unsubstituted quinoline, potentially enhancing its basicity (


 of conjugate acid 

).

G cluster_props Functional Shift HQ 8-Hydroxyquinoline (Ionizable Chelator) Alkylation O-Alkylation (+ EtBr / K2CO3) HQ->Alkylation Block OH site P1 Bidentate (N, O-) HQ->P1 EQ This compound (Neutral Ligand) Alkylation->EQ Remove H-bond donor P2 Monodentate (N) EQ->P2

Figure 1: Transformation of the chelation mode upon ethylation. The blockade of the hydroxyl group forces a shift from anionic bidentate binding to neutral monodentate behavior.

Optimized Synthetic Protocol

Method: Williamson Ether Synthesis Scale: Laboratory (10–50 mmol)

While various routes exist, the most robust method involves the nucleophilic substitution of ethyl bromide by the phenoxide of 8-hydroxyquinoline generated in situ using potassium carbonate. This method avoids the use of strong bases like NaH, which can lead to side reactions.

Reagents & Stoichiometry
ReagentEquiv.Role
8-Hydroxyquinoline 1.0Substrate
Ethyl Bromide (or Iodide) 1.2–1.5Alkylating Agent
Potassium Carbonate (

)
2.0Base (Anhydrous)
DMF (Dimethylformamide) SolventPolar Aprotic Medium
Potassium Iodide (KI) 0.1Catalyst (Finkelstein)
Step-by-Step Procedure
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-hydroxyquinoline (1.0 eq) in dry DMF (approx. 5 mL per mmol). Add anhydrous

    
     (2.0 eq).
    
  • Addition: Add Ethyl Bromide (1.5 eq). Note: If using Ethyl Bromide, a catalytic amount of KI (0.1 eq) accelerates the reaction via in situ formation of the more reactive ethyl iodide.

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The starting material (8-HQ) will disappear, and a less polar spot (this compound) will appear.
    
  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (10x volume).

    • Extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with 1M NaOH (to remove unreacted 8-HQ) and then brine.

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. The crude product is typically a yellow oil or low-melting solid. If necessary, purify via flash column chromatography (
    
    
    
    , Hexane/EtOAc gradient).

Synthesis Start Start: 8-Hydroxyquinoline + K2CO3 in DMF Step1 Activation: Formation of Phenoxide Anion Start->Step1 Step2 Nucleophilic Attack: Add EtBr (+ cat. KI) Step1->Step2 60-80°C, 4-6h Step3 Workup: Quench with H2O, Extract w/ EtOAc Step2->Step3 Product Product: This compound (Yellow Oil/Solid) Step3->Product Purification

Figure 2: Workflow for the Williamson ether synthesis of this compound.

Physicochemical Profile

The following data is critical for characterization. Note that unlike 8-HQ, the ethoxy derivative lacks a labile proton, significantly lowering its melting point and altering its solubility profile.

PropertyValueNotes
Molecular Formula ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Molecular Weight 173.21 g/mol
Physical State Low-melting solid or OilMP range: ~35–50°C (pure) [1]
Boiling Point ~280–285°CExtrapolated from 8-HQ
Solubility Soluble in

, DMSO, MeOH
Insoluble in water

(Conj.[1][2][3][4][5][6] Acid)
~4.8–5.0Nitrogen basicity
Representative NMR Data ( )
  • 
     NMR (500 MHz): 
    
    • 
       8.89 (dd, 1H, H-2)
      
    • 
       8.12 (dd, 1H, H-4)
      
    • 
       7.30–7.50 (m, 3H, Aromatic)
      
    • 
       7.05 (d, 1H, H-7)
      
    • 
       4.28 (q, 
      
      
      
      Hz, 2H,
      
      
      )
      – Diagnostic Signal
    • 
       1.59 (t, 
      
      
      
      Hz, 3H,
      
      
      )
      – Diagnostic Signal

Applications in Research & Development

Medicinal Chemistry: The "Negative Control"

In the development of metallodrugs (e.g., for Alzheimer's or cancer), 8-hydroxyquinoline derivatives are often used to chelate excess metals (


, 

).
  • Protocol: Researchers synthesize the 8-ethoxy analogue to prove the mechanism. If the biological activity (e.g., cytotoxicity or neuroprotection) disappears upon ethylation, the mechanism is confirmed to be metal chelation dependent . If activity remains, the scaffold itself interacts with the target (e.g., intercalation) [2].

Catalysis & Ligand Design

This compound serves as a hemilabile ligand in organometallic catalysis.

  • Palladium Catalysis: It can stabilize Pd(II) species during cross-coupling reactions. The nitrogen binds tightly, while the ether oxygen provides weak, reversible coordination, stabilizing the metal center during the oxidative addition/reductive elimination cycle without occupying a coordination site permanently [3].

Fluorescence Modulation

Unlike 8-HQ, which exhibits Excited State Intramolecular Proton Transfer (ESIPT), this compound cannot transfer a proton. This results in a distinct fluorescence profile. It is often used as a reference standard to calculate the quantum yield of 8-HQ metal complexes (


, 

) by providing a baseline for the non-chelated quinoline fluorophore [4].

References

  • Melting Point & Synthesis: Chan, S. H., et al. "Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents." ACS Medicinal Chemistry Letters (via ResearchGate), 2013 . (Data extrapolated from 8-ethoxy-2-methylquinoline analog).

  • Biological Activity (Antifungal/Antibacterial): "Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities." ResearchGate, 2014 .

  • Ligand Behavior: "Palladium(II) complexes of 8-aminoquinoline derivatives." Journal of Inorganic Biochemistry, 2011 . (Contextual reference for quinoline N-donor ligands).

  • Photophysics: "Photophysical properties of 8-hydroxyquinoline." Indian Journal of Pure & Applied Physics, 2007 .

Sources

The Ascendant Role of 8-Ethoxyquinoline and its Progeny in Modern Drug Discovery and Material Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide detailing the synthesis, properties, and burgeoning applications of 8-ethoxyquinoline and its derivatives has been compiled for researchers, scientists, and professionals in drug development. This document navigates the chemical landscape of this promising scaffold, offering insights into its therapeutic potential and its utility in advanced materials.

Introduction: Beyond the Hydroxyl Precursor

The quinoline ring system is a cornerstone in medicinal chemistry, with 8-hydroxyquinoline (8-HQ) standing out for its potent and diverse biological activities. These activities, including antibacterial, antifungal, anticancer, and neuroprotective effects, are largely attributed to its ability to chelate metal ions.[1][2][3] This guide, however, shifts the focus to a closely related yet distinct chemical entity: this compound. By etherifying the critical hydroxyl group of 8-HQ, a new class of compounds emerges with altered physicochemical properties that can significantly influence their biological and material applications.

This guide provides a detailed exploration of the synthesis of this compound from its parent compound, 8-hydroxyquinoline, and delves into the subsequent derivatization strategies to create a library of novel molecules. We will examine the rationale behind these synthetic choices and explore the therapeutic and technological potential of the resulting compounds.

The Synthetic Keystone: From 8-Hydroxyquinoline to this compound

The foundational step in accessing the derivatives of this compound is the etherification of the 8-hydroxyquinoline scaffold. The Williamson ether synthesis is the most direct and widely employed method for this transformation.[4][5] This SN2 reaction involves the deprotonation of the hydroxyl group of 8-hydroxyquinoline to form a more nucleophilic alkoxide, which then attacks an ethyl halide, such as ethyl iodide or ethyl bromide.

Causality in Experimental Design for Williamson Ether Synthesis

The choice of base, solvent, and reaction conditions is critical for a successful and high-yielding synthesis.

  • Base Selection: A strong base is required to deprotonate the phenolic hydroxyl group of 8-hydroxyquinoline. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol and the byproduct, hydrogen gas, is easily removed from the reaction mixture. Alternatively, bases like potassium carbonate (K2CO3) can be used, often in conjunction with a phase-transfer catalyst to improve solubility and reaction rates.[4]

  • Solvent System: The solvent must be aprotic to avoid interfering with the nucleophilic alkoxide. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are excellent choices as they can dissolve both the alkoxide and the ethyl halide, facilitating the SN2 reaction.[4]

  • Reaction Conditions: The reaction is typically heated to between 50 and 100 °C to ensure a reasonable reaction rate, with completion usually observed within 1 to 8 hours.[4] Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine completion and to check for the formation of byproducts.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a representative, self-validating procedure for the synthesis of this compound.

Materials:

  • 8-Hydroxyquinoline

  • Sodium Hydride (60% dispersion in mineral oil)

  • Ethyl Iodide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 8-hydroxyquinoline (1.0 eq). Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: To the resulting alkoxide solution, add ethyl iodide (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to 60 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is complete when the 8-hydroxyquinoline spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

  • Characterization: Confirm the identity and purity of the product by 1H NMR, 13C NMR, and mass spectrometry.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack HQ 8-Hydroxyquinoline Alkoxide 8-Quinolinolate anion HQ->Alkoxide Product This compound Alkoxide->Product H2 H₂ gas Alkoxide->H2 EtI Ethyl Iodide EtI->Product NaI NaI Product->NaI NaH NaH NaH->Alkoxide

Sources

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 8-Ethoxyquinoline

This guide provides a comprehensive technical overview of this compound, a derivative of the well-studied 8-Hydroxyquinoline scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the known biological activities, structure-activity relationships, and key experimental protocols for evaluating this compound. By synthesizing existing literature with field-proven insights, this guide aims to illuminate the therapeutic potential and mechanistic nuances of this compound and its related analogues.

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Much of this activity is derived from 8-Hydroxyquinoline (8-HQ), a versatile heterocyclic compound whose biological effects are extensively documented.[3][4] this compound, as a direct ether derivative of 8-HQ, presents an intriguing case study in structure-activity relationships (SAR). The substitution of the critical 8-hydroxyl group with an ethoxy moiety fundamentally alters the molecule's physicochemical properties, most notably its ability to chelate metal ions—a primary mechanism of action for its parent compound.[5][6] This guide will explore the consequences of this structural modification, review the biological activities reported for this compound and other 8-alkoxyquinolines, and provide robust protocols for future investigation.

Physicochemical Profile and Synthesis

Understanding the fundamental characteristics of this compound is essential for interpreting its biological behavior.

Chemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₁NO[7]
Molecular Weight 173.21 g/mol [7]
CAS Number 1555-94-8[7]
Appearance Data not widely available-
Solubility Data not widely available-
Synthesis Pathway: O-Alkylation of 8-Hydroxyquinoline

This compound is typically synthesized from its parent compound, 8-Hydroxyquinoline, via a nucleophilic substitution reaction known as O-alkylation.[6] This process is fundamental for researchers looking to generate derivatives for screening.

Mechanism Overview: The reaction begins with the deprotonation of the hydroxyl group on 8-Hydroxyquinoline by a base, creating a highly nucleophilic quinolin-8-olate anion. This anion then attacks an electrophilic ethylating agent (e.g., ethyl iodide), proceeding via an SN2 mechanism to form the ether linkage.[6]

G HQ 8-Hydroxyquinoline Anion Quinolin-8-olate Anion (Nucleophile) HQ->Anion Deprotonation Base Base (e.g., K₂CO₃) Product This compound Anion->Product SN2 Attack EtI Ethyl Iodide (Electrophile) EtI->Product LeavingGroup Iodide Ion (I⁻) Product->LeavingGroup Displacement

Figure 1: General workflow for the synthesis of this compound.

The 8-Hydroxyquinoline Precedent: A Foundation of Bioactivity

The biological profile of this compound cannot be understood in isolation. It must be viewed through the lens of its parent compound, 8-Hydroxyquinoline (8-HQ), whose activities are intrinsically linked to the presence of the 8-hydroxyl group.

Metal Chelation: The Core Mechanism

8-HQ is unique among the seven monohydroxyquinoline isomers in its ability to form stable chelate complexes with divalent metal ions.[5] This chelating property is a cornerstone of its diverse bioactivities, which include:

  • Antimicrobial Activity: By binding essential metal ions like copper and zinc, 8-HQ disrupts critical enzymatic functions in bacteria and fungi, inhibiting their growth.[8][9][10]

  • Anticancer Activity: The anticancer effects of 8-HQ derivatives are often related to their interaction with copper and zinc ions, leading to proteasome inhibition and induction of apoptosis in cancer cells.[5][11]

  • Antineurodegenerative Activity: Metal ion imbalance is a key factor in several neurodegenerative diseases. 8-HQ's ability to chelate metals may help restore homeostasis, offering neuroprotective effects.[5][12]

The substitution of the hydroxyl group with an ethoxy group removes the proton necessary for forming the chelate ring, thereby drastically reducing or eliminating this primary mechanism of action.

Biological Activity Profile of this compound and Analogues

Direct research on this compound is limited. However, by examining studies on it and other 8-alkoxy derivatives, a picture of its potential activities and limitations emerges.

Anticancer and Cytotoxic Effects

While the loss of chelation might suggest diminished activity, some studies indicate that 8-alkoxyquinolines can possess significant cytotoxicity. The replacement of the 8-hydroxyl group with various alkoxyl groups, including methoxy and ethoxy, was found to increase cytotoxic activity against the K562 leukemia cell line.[13] This suggests an alternative mechanism of action, likely independent of metal chelation. The increased lipophilicity conferred by the alkoxy group may enhance the molecule's ability to cross cell membranes, leading to interactions with different intracellular targets.

Antimicrobial Activity

In contrast to its parent compound, 8-alkoxyquinolines have been reported to have poor antibacterial activity against certain strains like Staphylococcus aureus.[14] This finding supports the hypothesis that the potent antimicrobial effects of 8-HQ are heavily reliant on metal chelation, a capability lost in its 8-alkoxy derivatives.

Neuroactive and Anticonvulsant Potential

Research into more complex derivatives has shown that the 8-alkoxyquinoline scaffold can be incorporated into neuroactive compounds. A study on 8-alkoxy-5,6-dihydro-[5][15][16]triazino[4,3-a]quinolin-1-one derivatives identified a compound with an 8-heptyloxy group as having potential antiepileptic properties.[16] This indicates that while the simple this compound may not be highly active on its own, the 8-alkoxyquinoline core serves as a valuable building block for more complex central nervous system agents.

Role as a Synthetic Intermediate

This compound is a valuable precursor in the synthesis of advanced chemical probes and potential therapeutics. For example, it has been used in the development of a highly selective chemical probe for dissecting the biology of Monocarboxylate Transporter 4 (MCT4), a protein involved in cancer cell metabolism.[17] Its role as a functional intermediate highlights its importance in medicinal chemistry research beyond its own direct biological effects.[6]

Structure-Activity Relationship (SAR) Analysis: The Impact of the Ethoxy Group

The transition from 8-Hydroxyquinoline to this compound introduces key molecular changes that dictate its biological potential.

SAR cluster_0 8-Hydroxyquinoline (Parent) cluster_1 This compound (Derivative) cluster_2 Biological Consequences HQ 8-OH Group Polar H-bond Donor Metal Chelation Site Consequences Altered Membrane Permeability Loss of Chelation-Dependent Activity (e.g., Antimicrobial) Emergence of New/Different Activity (e.g., Cytotoxicity) HQ:f3->Consequences:f1 Leads to EtOQ 8-OEt Group More Lipophilic H-bond Acceptor (Ether O) Chelation Lost EtOQ:f1->Consequences:f0 Leads to EtOQ:f3->Consequences:f1 Leads to Consequences:f0->Consequences:f2 May cause

Figure 2: Structure-activity relationship (SAR) comparison.

  • Loss of Metal Chelation: This is the most significant consequence. The replacement of the acidic proton of the hydroxyl group with an ethyl group prevents the formation of the coordinate bond necessary for chelation. Any biological activity of 8-HQ that depends on this mechanism is therefore expected to be significantly reduced or abolished in this compound.[5]

  • Increased Lipophilicity: The ethyl group is more nonpolar than a hydrogen atom, increasing the overall lipophilicity of the molecule. This can alter its pharmacokinetic properties, such as absorption, distribution, and ability to cross biological membranes like the blood-brain barrier. This may explain why some 8-alkoxy derivatives show cytotoxicity against certain cancer cells where the parent 8-HQ is less effective.[13]

Key Experimental Protocols

To rigorously assess the biological activity of this compound, a systematic, multi-faceted approach is required. The following protocols provide a validated framework for investigation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTS Assay)

This protocol determines the concentration at which this compound inhibits cell viability, a crucial first step for anticancer or toxicological screening.

Objective: To calculate the half-maximal inhibitory concentration (IC₅₀) in a selected cell line.

Methodology:

  • Cell Culture: Culture the chosen cell line (e.g., K562 leukemia cells) in appropriate media and conditions until approximately 80% confluency.

  • Cell Seeding: Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the various concentrations of this compound. Include wells with media + DMSO (vehicle control) and media only (blank control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Correct for background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression to calculate the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) against relevant bacterial or fungal strains.

Objective: To quantify the lowest concentration of this compound that inhibits visible microbial growth.

Methodology:

  • Inoculum Preparation: Grow the microbial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of this compound in the broth, typically ranging from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.

Protocol 3: Metal Chelation Analysis via UV-Vis Spectroscopy

This experiment provides direct evidence for the impact of the 8-ethoxy substitution on metal-binding capabilities compared to 8-HQ.

Objective: To visually and quantitatively assess the ability of this compound to chelate a divalent metal ion (e.g., Cu²⁺) in comparison to 8-Hydroxyquinoline.

Methodology:

  • Solution Preparation: Prepare equimolar solutions (e.g., 100 µM) of this compound, 8-Hydroxyquinoline, and a metal salt (e.g., CuSO₄) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

  • Spectra Acquisition (Ligands Only): Record the UV-Vis absorbance spectrum (typically 250-500 nm) for both this compound and 8-Hydroxyquinoline alone.

  • Titration: To a solution of each compound, incrementally add aliquots of the metal salt solution (e.g., from 0.1 to 2.0 molar equivalents). Record the full UV-Vis spectrum after each addition.

  • Analysis:

    • For 8-Hydroxyquinoline: Expect a significant shift in the absorbance spectrum (a new peak or a shift in an existing peak) as the 8-HQ-Cu²⁺ complex forms. This indicates successful chelation.

    • For this compound: Expect little to no change in the absorbance spectrum upon addition of Cu²⁺, indicating a lack of significant interaction or chelation.

G cluster_0 Experimental Workflow cluster_1 Expected Outcomes prep Prepare Solutions (Ligand, Metal) scan_ligand Scan Ligand Only (Baseline Spectrum) prep->scan_ligand titrate Titrate with Metal Ions (0.1 to 2.0 eq.) scan_ligand->titrate scan_mix Scan Mixture Spectrum (After each addition) titrate->scan_mix analyze Analyze Spectral Shift scan_mix->analyze hq_result 8-HQ: Significant Spectral Shift analyze->hq_result Confirms Chelation etoq_result 8-EtOQ: No/Minimal Spectral Shift analyze->etoq_result Confirms No Chelation

Figure 3: Workflow for UV-Vis spectroscopy metal chelation assay.

Toxicology and Safety Profile

The safety profile of any compound is paramount in drug development. Aggregated GHS information for this compound indicates potential hazards.

GHS Hazard Classification: [7]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[7] For comparison, the parent compound 8-Hydroxyquinoline has been shown to have potential genotoxic and cytotoxic effects at high doses in animal studies.[18]

Conclusion and Future Directions

The biological activity of this compound is fundamentally distinct from its well-characterized parent, 8-Hydroxyquinoline. The substitution of the 8-hydroxyl group with an ethoxy moiety abrogates the metal-chelating ability that drives many of 8-HQ's potent antimicrobial and anticancer effects.

However, this structural modification is not a complete loss of function but rather a shift in potential. The increased lipophilicity of this compound and its analogues may facilitate entry into different biological compartments, leading to activities independent of metal chelation, as evidenced by its cytotoxicity against certain cancer cell lines.[13] Its primary value to the research community currently lies in its role as a versatile synthetic intermediate for building more complex and targeted therapeutic agents.[6][17]

Future research should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating this compound against a diverse panel of cancer cell lines to identify if the activity observed in K562 cells is specific or more general.

  • Mechanistic Studies: Elucidating the mechanism behind its chelation-independent cytotoxicity.

  • Derivative Synthesis: Using this compound as a scaffold to create novel derivatives, exploring how additions at other positions on the quinoline ring can restore or introduce new biological activities.

  • Pharmacokinetic Profiling: Characterizing its absorption, distribution, metabolism, and excretion (ADME) properties to understand if its increased lipophilicity translates to favorable in vivo behavior.

By pursuing these avenues, the scientific community can fully define the therapeutic landscape for this intriguing quinoline derivative.

References

  • Gao, J., et al. (2022). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. RSC Medicinal Chemistry. Available at: [Link]

  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 73781, this compound. PubChem. Available at: [Link]

  • Polshettiwar, S. A., & Nagargoje, D. R. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. International Journal of Pharmacology. Available at: [Link]

  • Khadka, D. B., et al. (2019). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity. Available at: [Link]

  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. Available at: [Link]

  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. Available at: [Link]

  • Prachayasittikul, V., et al. (2017). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

  • Teixeira, J., et al. (2023). New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. Scientific Letters. Available at: [Link]

  • Srisung, S., et al. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. IMR Press. Available at: [Link]

  • ResearchGate (2018). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. ResearchGate. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Antimicrobial Properties of 8-Hydroxyquinoline Derivatives: A New Frontier in Fighting Infections. Ningbo Inno Pharmchem Co.,Ltd.. Available at: [Link]

  • Serda, M., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link]

  • Chan, S. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Abah, O. J., et al. (2024). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. ResearchGate. Available at: [Link]

  • Naguib, F. N., et al. (1991). Effects of quinoline and 8-hydroxyquinoline on mouse bone marrow erythrocytes as measured by the micronucleus assay. Mutation Research Letters. Available at: [Link]

  • Pires, M., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. Available at: [Link]

  • Wikipedia (n.d.). 8-Hydroxyquinoline. Wikipedia. Available at: [Link]

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8-Ethoxyquinoline: A Technical Guide on its History, Synthesis, and Scientific Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-ethoxyquinoline, a significant derivative of the versatile 8-hydroxyquinoline scaffold. While the definitive historical moment of its initial synthesis remains nuanced, this document elucidates its logical emergence from the well-established chemistry of its parent compound. We will delve into the foundational synthetic routes, including the classic Skraup synthesis for the quinoline core and the subsequent Williamson ether synthesis for the introduction of the ethoxy group. The guide will further explore the physicochemical properties of this compound and its derivatives, and discuss their established and potential applications in medicinal chemistry and materials science, drawing parallels with the extensive bioactivity of the 8-hydroxyquinoline family. This document serves as a valuable resource for researchers and professionals engaged in the exploration and application of quinoline-based compounds.

Historical Context: The Progenitor, 8-Hydroxyquinoline

The story of this compound is intrinsically linked to its precursor, 8-hydroxyquinoline (also known as oxine). The discovery of 8-hydroxyquinoline in the late 19th century was a pivotal moment in heterocyclic chemistry. While Hugo Weidel and his student Albert Cobenzl are credited with its first isolation in 1880, it was Zdenko Hans Skraup's work in the following years that correctly identified its structure and established a robust synthetic method, the Skraup synthesis.[1] This reaction, involving the treatment of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, opened the door to the systematic production of a wide range of quinoline derivatives.[2]

The significance of 8-hydroxyquinoline skyrocketed with the discovery of its potent metal-chelating properties. This characteristic made it an invaluable reagent in analytical chemistry for the quantitative determination of metal ions and spurred investigations into its biological activities.[1] It was soon discovered that 8-hydroxyquinoline and its derivatives possessed a broad spectrum of biological effects, including antiseptic, disinfectant, and pesticide properties.[3] This rich history of its parent compound laid the logical groundwork for the synthesis and investigation of derivatives such as this compound, with the aim of modulating its physicochemical and biological profile.

The Genesis of this compound: A Tale of Two Reactions

While a singular "discovery" of this compound is not prominently documented in historical records, its synthesis is a logical and straightforward extension of established organic chemistry principles. The creation of this compound is best understood as a two-stage process, leveraging the foundational discoveries in quinoline chemistry.

Building the Core: The Skraup Synthesis of 8-Hydroxyquinoline

The initial and crucial step is the construction of the 8-hydroxyquinoline core. The Skraup synthesis remains a fundamental and historically significant method for this purpose.[4] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of an ortho-substituted aminophenol. Subsequent acid-catalyzed cyclization and dehydrogenation yield the quinoline ring system.

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline [1]

Materials:

  • o-Aminophenol

  • Glycerin

  • Concentrated Sulfuric Acid

  • o-Nitrophenol (as an oxidizing agent)

  • 30% Sodium Hydroxide solution

Procedure:

  • In a suitable acid-resistant reaction vessel, carefully add glycerin.

  • Under constant stirring, slowly add concentrated sulfuric acid.

  • Sequentially add o-aminophenol and a portion of the o-nitrophenol.

  • Heat the mixture to approximately 125°C. The reaction is exothermic and the temperature may rise to around 140°C.

  • Once the initial exotherm subsides and the temperature returns to about 136°C, continue the addition of the remaining o-nitrophenol, maintaining the temperature at approximately 137°C.

  • After the addition is complete, maintain the reaction mixture at this temperature for a designated period (e.g., 4 hours).

  • Cool the reaction mixture to below 100°C and carefully pour it into a larger volume of water.

  • Heat the aqueous mixture to 75-80°C and neutralize it to a pH of 7-7.2 using a 30% sodium hydroxide solution.

  • The 8-hydroxyquinoline will precipitate out of the solution.

  • Isolate the precipitate by filtration and purify it through sublimation or recrystallization.

Skraup_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product o_aminophenol o-Aminophenol michael_addition Michael Addition o_aminophenol->michael_addition glycerol Glycerin dehydration Dehydration of Glycerol to Acrolein glycerol->dehydration H₂SO₄ h2so4 H₂SO₄ (conc.) o_nitrophenol o-Nitrophenol (Oxidant) dehydration->michael_addition Acrolein cyclization Cyclization michael_addition->cyclization dehydrogenation Dehydrogenation cyclization->dehydrogenation o-Nitrophenol hydroxyquinoline 8-Hydroxyquinoline dehydrogenation->hydroxyquinoline

The Ether Linkage: Williamson Ether Synthesis

With the 8-hydroxyquinoline core in hand, the introduction of the ethoxy group is typically achieved through the Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of the hydroxyl group to form a nucleophilic alkoxide, which then attacks an ethyl halide (such as ethyl iodide or ethyl bromide) to form the ether linkage.[2][5]

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

  • 8-Hydroxyquinoline

  • A strong base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetone)

  • Ethyl iodide or Ethyl bromide

Procedure:

  • Dissolve 8-hydroxyquinoline in an appropriate anhydrous solvent in a reaction flask equipped with a stirrer and a reflux condenser.

  • Carefully add the strong base to the solution to deprotonate the hydroxyl group, forming the corresponding quinolin-8-olate.

  • Once the deprotonation is complete (evolution of hydrogen gas may be observed with NaH), add the ethyl halide to the reaction mixture.

  • Heat the mixture to reflux for a period sufficient to ensure complete reaction (monitoring by thin-layer chromatography is recommended).

  • After cooling, quench the reaction by the addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization to yield the final product.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product hydroxyquinoline 8-Hydroxyquinoline deprotonation Deprotonation hydroxyquinoline->deprotonation base Strong Base (e.g., NaH) base->deprotonation ethyl_halide Ethyl Halide (e.g., CH₃CH₂I) sn2_attack SN2 Attack ethyl_halide->sn2_attack deprotonation->sn2_attack Quinolin-8-olate (Nucleophile) ethoxyquinoline This compound sn2_attack->ethoxyquinoline

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its application in various scientific domains.

PropertyValue
Molecular Formula C₁₁H₁₁NO
Molar Mass 173.21 g/mol
Appearance Typically a solid at room temperature
Solubility Generally soluble in organic solvents

Data sourced from PubChem CID 73781.

The presence of the ethoxy group in place of the hydroxyl group significantly alters the molecule's properties. The hydrogen-bonding capability of the parent 8-hydroxyquinoline is removed, which can affect its solubility, melting point, and, most importantly, its interaction with biological targets and metal ions.

Applications in Research and Drug Development

The scientific interest in this compound and its derivatives stems largely from the vast and diverse biological activities exhibited by the broader 8-hydroxyquinoline family. These compounds have been extensively studied for their potential as:

  • Anticancer Agents: 8-Hydroxyquinoline derivatives have shown promise as antitumor agents, and the modification of the 8-position is a key area of research to enhance potency and selectivity.[6]

  • Neuroprotective Agents: The metal-chelating properties of the 8-hydroxyquinoline scaffold have been explored for the treatment of neurodegenerative diseases.[3]

  • Antimicrobial and Antifungal Agents: The quinoline core is a well-known pharmacophore in antimicrobial drug discovery.[3][7]

  • Anti-HIV Agents: Certain 8-hydroxyquinoline derivatives have demonstrated anti-HIV activity.[3]

The synthesis of this compound represents a strategic modification to the 8-hydroxyquinoline scaffold. By replacing the acidic proton of the hydroxyl group with an ethyl group, researchers can investigate the role of hydrogen bonding and metal chelation in the biological activity of these compounds. This derivatization allows for a more nuanced understanding of the structure-activity relationship (SAR) and can lead to the development of more targeted and effective therapeutic agents.

Conclusion

While the precise historical debut of this compound is not as clearly defined as that of its renowned precursor, its existence is a testament to the logical progression of chemical synthesis and the enduring interest in the quinoline scaffold. Born from the foundational Skraup synthesis and brought to fruition through the versatile Williamson ether synthesis, this compound continues to be a molecule of interest for chemists and pharmacologists. Its unique properties, derived from the strategic etherification of the 8-hydroxyquinoline core, offer a valuable tool for dissecting the mechanisms of biological activity and for the rational design of novel therapeutic agents and functional materials. As research into quinoline derivatives continues to expand, this compound and its analogues are poised to play a significant role in the future of drug discovery and materials science.

References

  • Wikipedia. 8-Hydroxyquinoline. [Link]

  • Google Patents. Method for synthesizing 8-hydroxyquinoline.
  • Transformation Tutoring. Williamson Ether Synthesis And Alcoxymercuration. [Link]

  • National Center for Biotechnology Information. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]

  • SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Research & Reviews: Journal of Chemistry. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • MDPI. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]

  • ResearchGate. Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. [Link]

  • Google Patents. Synthesis method of 8-hydroxyquinoline.
  • Patsnap. 8-hydroxyquinoline and synthetic method thereof. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]

  • Google Patents. UNITED STATES PATENT OFFICE. [Link]

  • Patsnap. Preparation method of 8-hydroxyquinoline. [Link]

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Theoretical Profiling of 8-Ethoxyquinoline: Electronic Structure, Spectroscopic Signatures, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a comprehensive theoretical framework for 8-Ethoxyquinoline (8-EtO-Q) , a lipophilic derivative of the privileged 8-hydroxyquinoline scaffold. Unlike its parent compound, 8-EtO-Q lacks the ionizable hydroxyl group, fundamentally altering its chelation thermodynamics, electronic distribution, and membrane permeability. This document outlines a rigorous in silico characterization protocol, synthesizing Density Functional Theory (DFT) calculations, spectroscopic predictions, and molecular docking methodologies to evaluate its potential as a lead compound in medicinal chemistry and optoelectronics.

Computational Methodology & Causality

To ensure high-fidelity predictions, the theoretical treatment of 8-EtO-Q must adhere to a self-validating workflow. The choice of functionals and basis sets is not arbitrary; it is driven by the specific electronic demands of the quinoline aromatic system and the ethoxy ether linkage.

The Theoretical Workflow

The following diagram illustrates the sequential logic flow for the complete theoretical characterization of 8-EtO-Q.

TheoreticalWorkflow cluster_Props Electronic Properties cluster_Bio Biological Potential Start Structure Construction (GaussView/ChemDraw) Opt Geometry Optimization DFT: B3LYP / 6-311++G(d,p) Start->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Dock Molecular Docking (AutoDock Vina) Opt->Dock Optimized Ligand FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO MEP MEP Mapping (Reactive Sites) Freq->MEP NLO NLO Properties (Polarizability) Freq->NLO ADME ADME-Tox Profiling (SwissADME) Dock->ADME

Figure 1: Integrated computational workflow for the theoretical characterization of this compound.

Level of Theory Justification
  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr hybrid functional is the industry standard for organic heterocycles. It balances computational cost with accuracy for bond lengths and vibrational frequencies in aromatic systems [1].

  • Basis Set (6-311++G(d,p)):

    • Triple-zeta (6-311): Essential for describing the valence electrons of the nitrogen heteroatom accurately.

    • Diffuse functions (++): Critical for modeling the lone pairs on the ether oxygen and quinoline nitrogen, which often extend further into space than core electrons.

    • Polarization functions (d,p): Required to account for the distortion of orbitals due to the asymmetric ethoxy substituent.

Electronic Structure & Reactivity

The chemical behavior of 8-EtO-Q is dictated by its Frontier Molecular Orbitals (FMOs). Unlike 8-hydroxyquinoline, the ethyl group acts as an electron-donating group via the inductive effect (+I), but sterically blocks the chelation site.

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap (


) is a critical descriptor of kinetic stability and chemical reactivity (Hard-Soft Acid-Base theory).
OrbitalCharacterLocalizationEnergy (eV)*
HOMO

-bonding
Concentrated on the Quinoline rings + Ether Oxygen lone pair-5.82
LUMO

-antibonding
Delocalized over the Pyridine/Benzene rings-1.45
Gap (

)
Charge TransferTransition Energy4.37 eV

*Values are representative theoretical predictions based on B3LYP/6-311++G(d,p) for similar alkoxy-quinolines [2].

Interpretation: A gap of ~4.37 eV suggests 8-EtO-Q is chemically stable but susceptible to photo-excitation. The HOMO localization on the ether oxygen indicates this site is the primary electron donor for electrophilic attack or radical scavenging, distinct from the nitrogen atom.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the charge distribution, guiding non-covalent interaction predictions (docking).

  • Negative Regions (Red): Localized strictly on the Quinoline Nitrogen (N1) and the Ether Oxygen (O8) . These are the H-bond acceptor sites.

  • Positive Regions (Blue): Localized on the aromatic protons, particularly at positions C2 and C4, serving as weak H-bond donors.

  • Neutral Regions (Green): The ethyl tail, confirming its hydrophobic nature and suitability for Van der Waals interactions in protein pockets.

Spectroscopic Profiling (Vibrational & Magnetic)

Theoretical spectroscopy allows for the rigorous assignment of experimental peaks, distinguishing 8-EtO-Q from impurities like unreacted 8-hydroxyquinoline.

Vibrational Analysis (IR/Raman)

The absence of the O-H stretch is the primary quality control marker.

ModeFrequency (cm⁻¹)IntensityAssignment

(C-H) arom
3050 - 3080WeakAromatic ring C-H stretching

(C-H) aliph
2850 - 2980MediumEthyl group (

) stretching

(C=N)
1580 - 1600StrongQuinoline ring stretching (Diagnostic)

(C-O-C)
1240 - 1260StrongAryl-Alkyl Ether stretch (Specific to 8-EtO-Q)

(C-H)
700 - 800StrongOut-of-plane bending (Ring deformation)
NMR Chemical Shift Prediction (GIAO Method)

Using the Gauge-Independent Atomic Orbital (GIAO) method in solvent (e.g.,


 PCM model):
  • Ethyl Quartet: Predicted at

    
     4.2 ppm (O-
    
    
    
    -).
  • Ethyl Triplet: Predicted at

    
     1.5 ppm (-
    
    
    
    ).
  • Shielding Effect: The C7 proton (ortho to ethoxy) will show an upfield shift compared to unsubstituted quinoline due to the resonance donation of the oxygen lone pair [3].

In Silico Pharmacology: Docking & ADME

8-EtO-Q is often investigated as a scaffold for antimicrobial or anticancer agents. Its lipophilicity suggests better membrane penetration than 8-HQ.

Molecular Docking Protocol

Target Selection: Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 1M17) is a validated target for quinoline-based inhibitors [4].

Protocol:

  • Ligand Prep: 8-EtO-Q optimized geometry (from DFT) is converted to PDBQT format. Rotatable bonds: 2 (Ethyl group).

  • Receptor Prep: Removal of water/co-factors; addition of polar hydrogens and Kollman charges.

  • Grid Box: Centered on the ATP-binding pocket (Lys745 region).

  • Algorithm: Lamarckian Genetic Algorithm (LGA) via AutoDock Vina.

Interaction Map (Hypothetical): Unlike 8-HQ, which chelates metals in active sites, 8-EtO-Q binds via Hydrophobic &


-Stacking interactions .

InteractionMap Ligand This compound Met793 Met793 (Hinge Region) Ligand->Met793 H-Bond (N1 acceptor) Leu718 Leu718 (Hydrophobic) Ligand->Leu718 Van der Waals (Ethoxy Tail) Phe723 Phe723 (Pi-Stacking) Ligand->Phe723 Pi-Pi T-shaped

Figure 2: Predicted binding mode of this compound within the EGFR kinase ATP-binding pocket.

ADME-Tox Predictions (SwissADME)
  • Lipophilicity (LogP): Predicted ~2.5 - 2.8. (Optimal for oral bioavailability).

  • Blood-Brain Barrier (BBB): High probability of crossing (PM+) due to lack of H-bond donors and moderate lipophilicity.

  • CYP Inhibition: Likely inhibitor of CYP1A2 (planar aromatic structure), necessitating toxicity screening in early development [5].

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Saravanamoorthy, S., et al. (2020). Comparative Structural and Vibrational Study of 8-Hydroxyquinoline and 8-Hydroxyquinoline Succinate Compounds: A DFT Study. ResearchGate.[1] Link

  • Bougharraf, H., et al. (2016).[2] Synthesis, spectroscopic characterization, X-Ray analysis, and DFT-HF calculations of 5-ethoxymethyl-8-hydroxyquinoline. Journal of Molecular Structure. Link

  • Pratik, K., et al. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

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Methodological & Application

8-Ethoxyquinoline: A Neutral, Fluorescent Ligand for Coordination and Biological Probing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Ethoxyquinoline as a Ligand in Coordination Chemistry Audience: Researchers, Scientists, and Drug Development Professionals Format: Detailed Application Note & Protocol Guide

Executive Summary & Scientific Rationale

This compound (8-EtOQ) acts as a pivotal structural analog to the classic chelator 8-hydroxyquinoline (8-HQ). While 8-HQ is ubiquitous in analytical and medicinal chemistry due to its ability to form stable, anionic (


) chelate rings, 8-EtOQ is defined by the alkylation of the phenolic oxygen. This modification fundamentally alters its coordination chemistry, electronic properties, and biological function.

Key Technical Distinctions:

  • Coordination Mode: Unlike 8-HQ, which deprotonates to form neutral inner-complex salts (e.g.,

    
    ), 8-EtOQ cannot deprotonate. It functions primarily as a neutral, monodentate N-donor  ligand. The ether oxygen acts as a weak, hard base, potentially offering hemilabile 
    
    
    
    chelation but preventing the formation of thermodynamically stable 5-membered anionic chelate rings.
  • Photophysics: 8-EtOQ exhibits significantly higher fluorescence quantum yields than 8-HQ. The ethyl group blocks the Excited State Proton Transfer (ESPT) pathway that typically quenches the fluorescence of 8-HQ in protic solvents.

  • Biological Utility: In drug discovery, 8-EtOQ serves as a critical negative control to validate chelation-dependent mechanisms of action (MOA). If a biological effect (e.g., antiproliferation) persists with 8-EtOQ, the mechanism is likely independent of metal chelation.

Chemical Properties & Coordination Geometry

Ligand Comparison

The following table contrasts the physicochemical behavior of the parent compound and its ethoxy derivative.

Feature8-Hydroxyquinoline (8-HQ)This compound (8-EtOQ)
Charge State (Complex) Anionic (

)
Neutral (

)
Primary Donor Pyridine Nitrogen & Phenolate OxygenPyridine Nitrogen
Secondary Donor N/A (Chelate is simultaneous)Ether Oxygen (Weak/Hemilabile)
Complex Type Inner-sphere salt (e.g.,

)
Adduct with counterion (e.g.,

)
Fluorescence Weak (quenched by ESPT)Strong (ESPT blocked)
Solubility (Ligand) Low in water, soluble in acid/baseSoluble in organic solvents, lipophilic
Coordination Modes Visualization

The diagram below illustrates the structural divergence in metal binding.

CoordinationModes cluster_0 Key Difference HQ 8-Hydroxyquinoline (Protic Ligand) HQ_Complex Anionic Chelate [M(q)2] Stable 5-membered ring HQ->HQ_Complex Deprotonation (-H+) Strong Chelation EtOQ This compound (Aprotic Ligand) EtOQ_Complex Neutral Adduct [M(8-EtOQ)Cl2] Monodentate N-bonding (Weak O-interaction) EtOQ->EtOQ_Complex Neutral Ligation Steric Bulk from Et

Figure 1: Mechanistic divergence in coordination. 8-HQ forms charge-neutral chelate stacks, while 8-EtOQ forms salt adducts.

Experimental Protocols

Protocol A: Synthesis of Dichloro(this compound)copper(II)

Objective: Synthesize a reference coordination complex to demonstrate neutral ligand binding. Target Complex:



Reagents:

  • Copper(II) chloride dihydrate (

    
    )
    
  • This compound (Liquid or low-melting solid, purity >98%)

  • Ethanol (Absolute)

  • Diethyl ether (for washing)

Step-by-Step Methodology:

  • Preparation of Metal Solution: Dissolve 1.0 mmol (170 mg) of

    
     in 10 mL of absolute ethanol. The solution should be clear blue-green.
    
  • Ligand Addition: Dissolve 1.1 mmol (190 mg) of this compound in 5 mL of ethanol. Add this solution dropwise to the copper solution under constant magnetic stirring at room temperature.

    • Note: A slight excess (10%) ensures complete complexation of the metal.

  • Reaction: Stir the mixture for 2 hours. A color change to a deeper green or formation of a precipitate indicates adduct formation.

    • Mechanistic Insight: Unlike 8-HQ, no base (e.g., NaOH) is added. Adding base would precipitate copper hydroxide rather than facilitating chelation, as the ethoxy group cannot deprotonate.

  • Isolation:

    • If precipitate forms: Filter by vacuum filtration.

    • If no precipitate: Concentrate the solution to ~5 mL using a rotary evaporator, then induce precipitation by adding 10 mL of cold diethyl ether.

  • Purification: Wash the solid twice with cold diethyl ether (2 x 5 mL) to remove unreacted ligand.

  • Drying: Dry in a vacuum desiccator over

    
     for 12 hours.
    

Characterization Criteria:

  • IR Spectroscopy: Look for shifts in the C=N (pyridine) stretch (~1580 cm⁻¹) and C-O-C (ether) stretch (~1100 cm⁻¹) relative to the free ligand.

  • Elemental Analysis: Confirm stoichiometry matches

    
     rather than 
    
    
    
    .
Protocol B: Fluorescence Quantum Yield Comparison

Objective: Quantify the "turn-on" fluorescence effect of blocking the hydroxyl group.

Materials:

  • Spectrofluorometer

  • Solvent: 0.1 M

    
     (for protonated forms) and Acetonitrile (for neutral forms).
    
  • Standard: Quinine Sulfate (in 0.1 M

    
    , 
    
    
    
    ).

Workflow:

  • Solution Prep: Prepare

    
     M solutions of 8-HQ and 8-EtOQ in Acetonitrile.
    
  • Absorbance Check: Ensure optical density (OD) at excitation wavelength (e.g., 350 nm) is < 0.1 to avoid inner-filter effects.

  • Emission Scan: Excite at 350 nm. Record emission from 360 nm to 600 nm.

  • Observation:

    • 8-HQ: Expect very low emission intensity (fluorescence quenched by intramolecular H-bonding or solvent proton transfer).

    • 8-EtOQ: Expect a strong emission band centered around 400-450 nm.

  • Calculation: Calculate Quantum Yield (

    
    ) using the comparative method:
    
    
    
    
    Where Grad is the slope of Integrated Fluorescence vs. Absorbance, and
    
    
    is the refractive index of the solvent.

Applications in Drug Development[1]

Mechanism of Action (MOA) Validation

In anticancer research, 8-HQ derivatives often target metalloenzymes (e.g., matrix metalloproteinases) or generate ROS via copper cycling.

Experimental Logic:

  • Hypothesis: If a novel 8-HQ derivative kills cancer cells by chelating intracellular Iron or Copper, then the 8-EtOQ analog should be inactive .

  • Result Interpretation:

    • 8-EtOQ is Inactive (

      
      ): Confirms the OH group and chelation are essential.
      
    • 8-EtOQ is Active (

      
       Parent): The mechanism is likely off-target (e.g., intercalation, membrane disruption) or involves metabolic dealkylation (CYP450 mediated).
      
Workflow Diagram: SAR Validation

SAR_Workflow Start Hit Compound (8-HQ Derivative) Design Synthesize Analog (8-EtOQ Derivative) Start->Design Assay Cytotoxicity Assay (MTT/Alamar Blue) Design->Assay Result_A Analog Inactive Assay->Result_A IC50 increases >10x Result_B Analog Active Assay->Result_B IC50 unchanged Conclusion_A Mechanism Confirmed: Metal Chelation Essential Result_A->Conclusion_A Conclusion_B Mechanism Unknown: Lipophilicity/Sterics Dominant or Metabolic Activation Result_B->Conclusion_B

Figure 2: Structure-Activity Relationship (SAR) logic flow for validating metallo-drug candidates.

References

  • Coordination Chemistry of 8-Hydroxyquinoline

    • Przystal, J. et al. "Structure and coordination of 8-hydroxyquinoline derivatives.
    • Context: Establishes the baseline anionic chel
  • Fluorescence Mechanisms

    • Bardez, E. et al.
    • Context: Explains the quenching mechanism in 8-HQ and why alkyl
  • Medicinal Chemistry & SAR

    • Oliveri, V. et al. "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.
    • Context: Discusses the use of O-alkylated derivatives as controls in antiprolifer
  • Synthesis of Alkoxyquinoline Complexes: Detailed protocols for Cu(II) adducts with neutral N-ligands are adapted from standard inorganic synthesis texts, such as Angelici, R. J. Synthesis and Technique in Inorganic Chemistry.

(Note: Specific page numbers and volume data for general texts are omitted in favor of direct mechanistic descriptors found in the search results.)

Analytical Application Note: Quantification of 8-Ethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical quantification of 8-Ethoxyquinoline , a specific quinoline derivative used as a pharmaceutical intermediate and chemical probe.[1]

Crucial Disambiguation: Do not confuse This compound (CAS: 1555-94-8, Structure: Quinoline ring with -OEt at pos 8) with Ethoxyquin (CAS: 91-53-2, Structure: 1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline), a common antioxidant in animal feed.[1][2] The methods below are specific to the fully aromatic quinoline structure.

Executive Summary & Method Selection

This compound is a lipophilic base (


 for the quinoline nitrogen).[1][2] Its quantification requires managing the interaction between the basic nitrogen and chromatographic stationary phases to prevent peak tailing.
Strategic Method Selection Matrix
ParameterHPLC-UV/FLD (Recommended) GC-MS
Primary Use Routine QC, Assay, Aqueous MatricesImpurity Profiling, Complex Organic Matrices
Sensitivity High (especially with Fluorescence)Very High (Mass Selective)
Throughput Moderate (10-15 min run)Moderate (15-20 min run)
Limitation Requires strict pH control to avoid tailing.[1][2]Thermal degradation risk (low, but possible).[1]

Primary Protocol: RP-HPLC with UV-Diode Array Detection

This protocol utilizes a "Base Deactivated" stationary phase and acidic buffering to ensure sharp peak shape by protonating the quinoline nitrogen, preventing secondary silanol interactions.[1][2]

A. Reagents & Equipment[1][3][4][5]
  • Standard: this compound (>99.0% purity).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).[1]
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped column.[1]

B. Chromatographic Conditions[1][3][5][6][7]
  • Flow Rate: 1.0 mL/min[1][2][3]

  • Injection Volume: 10 µL

  • Column Temperature: 35°C (Controls viscosity and mass transfer kinetics)

  • Detection:

    • Primary: UV 245 nm (Maximal Absorbance)[1]

    • Secondary: UV 310 nm (Specific to Quinoline backbone, less interference)[1]

  • Mobile Phase: Isocratic Elution[1]

    • Phase A: 20 mM Phosphate Buffer, pH 3.0 (Adjusted with

      
      )
      
    • Phase B: Acetonitrile

    • Ratio: A:B = 60:40 (v/v)[1]

C. Step-by-Step Procedure
  • Buffer Preparation: Dissolve 2.72 g

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.1 with dilute phosphoric acid. Filter through 0.45 µm nylon membrane.[1]
    
  • Standard Preparation:

    • Stock: Dissolve 10.0 mg this compound in 10 mL Methanol (1.0 mg/mL).

    • Working Standard: Dilute Stock with Mobile Phase to 50 µg/mL.[1]

  • System Suitability: Inject the Working Standard 5 times.

    • Requirement: RSD of Area < 2.0%, Tailing Factor (

      
      ) < 1.5.[1]
      
  • Sample Analysis: Dissolve sample in Mobile Phase. Filter (0.45 µm PTFE) and inject.[1]

D. Mechanism of Action

The acidic pH (3.0) ensures the quinoline nitrogen is fully protonated (


).[1] While this increases polarity, the C18 chain interacts strongly with the non-polar ethoxy-naphthalene core.[1] The low pH suppresses the ionization of residual silanols (



) on the column silica, effectively eliminating the cation-exchange mechanism that causes peak tailing.[1][2]

Secondary Protocol: GC-MS for Trace Impurities

Use this method when this compound is a contaminant in a non-polar matrix or when mass spectral confirmation is required.[1][2]

A. Instrumental Parameters
  • System: Agilent 7890/5977 GC-MS or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace) or Split 10:1 (for assay) @ 250°C.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: EI (70 eV), Source Temp 230°C.[1][3]

  • Sim Ions (Quant):

    
     173 (Molecular Ion), 144 (Loss of Ethyl), 116.[1]
    

Visual Workflows (Graphviz)[1]

Workflow 1: Sample Preparation Logic

This diagram illustrates the decision tree for sample extraction based on matrix type.

SamplePrep Start Start: Sample Matrix Solid Solid Drug Substance Start->Solid Liquid Aqueous Liquid Start->Liquid Dissolve Direct Dissolution (Mobile Phase) Solid->Dissolve High Solubility pH_Adj Adjust pH > 10 (Neutralize Quinoline) Liquid->pH_Adj Trace Analysis Filter Filter 0.45 µm PTFE Dissolve->Filter LLE Liquid-Liquid Extraction (DCM or Ethyl Acetate) pH_Adj->LLE Evap Evaporate & Reconstitute (Mobile Phase) LLE->Evap Evap->Filter Inject Inject to HPLC Filter->Inject

Caption: Decision tree for preparing this compound samples from solid or liquid matrices.

Workflow 2: HPLC System Setup & Data Flow

HPLC_Setup cluster_mobile Mobile Phase A Buffer (pH 3.0) Pump Binary Pump (Isocratic Mixing) A->Pump B Acetonitrile B->Pump Injector Autosampler (10 µL) Pump->Injector Column C18 Column (Base Deactivated) Injector->Column Detector UV-DAD (245 nm / 310 nm) Column->Detector Data Chromatogram Analysis Detector->Data

Caption: Schematic of the HPLC instrument configuration optimized for quinoline analysis.

Validation Parameters (USP <1225> Compliant)

ParameterAcceptance CriteriaExperimental Note
Linearity

Range: 0.5 µg/mL to 100 µg/mL.[1][2][4]
Accuracy 98.0% - 102.0% RecoverySpike samples at 80%, 100%, 120% levels.[1][2]
Precision RSD < 2.0% (n=6)Repeatability at target concentration.[1][2]
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Estimated LOQ: ~0.1 µg/mL (UV detection).
Specificity Resolution > 2.0Ensure separation from 8-Hydroxyquinoline (precursor).

Troubleshooting & Expert Insights

The "Tailing" Problem

Symptom: Asymmetrical peaks (Tailing Factor > 2.0).[1] Cause: Interaction between the basic nitrogen of the quinoline ring and acidic silanols on the silica support. Solution:

  • Lower pH: Ensure buffer is pH 3.0 or lower.[1]

  • Add Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).[1] Note: Not necessary if using modern "Base Deactivated" columns.[1]

  • Increase Ionic Strength: Increase phosphate concentration to 50 mM.

Fluorescence Detection (FLD)

For ultra-trace analysis (e.g., environmental cleaning validation), switch to Fluorescence Detection.[1]

  • Excitation: 315 nm

  • Emission: 480 nm[1]

  • Gain: 100x sensitivity over UV.[1]

References

  • PubChem. (2025).[1][5][6][7] this compound Compound Summary. National Library of Medicine.[1] [Link]

  • SIELC Technologies. (n.d.).[1] HPLC Method for Analysis of 8-hydroxyquinoline. (Methodology adapted for the ethoxy-derivative). [Link]

  • U.S. Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.

Sources

Application Note: 8-Ethoxyquinoline in Advanced Materials & Surface Science

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in materials science and drug development. It focuses on the specific physicochemical advantages of 8-Ethoxyquinoline (8-EtQ) —primarily its blocked proton transfer mechanism which yields superior fluorescence compared to its parent compound, 8-Hydroxyquinoline (8-HQ)—and its utility in corrosion inhibition and UV protection.[1][2]

Executive Summary & Scientific Rationale

This compound (8-EtQ) is a structural derivative of the classic chelator 8-Hydroxyquinoline (8-HQ).[1][2] While 8-HQ is ubiquitous in metal analysis (e.g., Alq3 in OLEDs), it suffers from weak native fluorescence due to Excited-State Intramolecular Proton Transfer (ESIPT) .[1][3]

The Core Advantage: By replacing the hydroxyl proton with an ethyl group, 8-EtQ blocks the ESIPT pathway .[1] This structural modification locks the molecule in its emissive enol-like form, significantly increasing fluorescence quantum yield in the absence of metal ions.[1] This makes 8-EtQ an invaluable tool for:

  • Photophysical Standards: A non-protic reference for studying quinoline dynamics.[1]

  • Corrosion Inhibition: Adsorbing to metal surfaces via the nitrogen lone pair without the corrosive potential of acidic phenol groups.[1]

  • UV Protection: Its sulfonated derivative (Actinoquinol) is a pharmaceutical-grade UVB absorber used in ophthalmic materials.[1][4]

Chemical Synthesis & Purification Protocol

Objective: Synthesize high-purity this compound from 8-Hydroxyquinoline via Williamson Ether Synthesis.

Reagents Required[2][5][6]
  • Precursor: 8-Hydroxyquinoline (99%)[1][2]

  • Alkylating Agent: Ethyl Bromide (EtBr) or Ethyl Iodide (EtI)[1][5]

  • Base: Potassium Carbonate (K₂CO₃, anhydrous)

  • Solvent: Acetone (HPLC grade) or DMF (for faster kinetics)[1]

  • Workup: Dichloromethane (DCM), Brine, Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 8-HQ (10 mmol, 1.45 g) in Acetone (50 mL) . Add K₂CO₃ (20 mmol, 2.76 g) .

    • Rationale: Anhydrous K₂CO₃ deprotonates the phenol to form the phenoxide anion, increasing nucleophilicity.[1]

  • Alkylation: Add Ethyl Bromide (15 mmol) dropwise to the stirring suspension.

    • Safety: EtBr is volatile and an alkylating agent; work in a fume hood.[1]

  • Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 8–12 hours .

    • Monitoring: Monitor reaction progress via TLC (Silica gel, Ethyl Acetate:Hexane 2:8).[1] The starting material (8-HQ) will disappear, and a less polar spot (8-EtQ) will appear.[1]

  • Workup:

    • Cool to room temperature.[1][6]

    • Filter off the inorganic solids (KBr/K₂CO₃).[1]

    • Evaporate the solvent under reduced pressure.[1][6][7]

    • Redissolve the residue in DCM and wash with 5% NaOH (to remove unreacted 8-HQ) followed by brine.[1]

  • Purification: Dry the organic layer over Na₂SO₄ and concentrate. Purify via column chromatography (SiO₂, Hexane/EtOAc gradient) if necessary.[1]

    • Yield Expectations: >85% as a pale yellow oil or low-melting solid.[1][2]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 8-Hydroxyquinoline Activation Activation: + K2CO3 in Acetone (Deprotonation) Start->Activation Dissolution Alkylation Alkylation: + Ethyl Bromide Reflux 8-12h Activation->Alkylation Nuc. Attack Workup Workup: Filter Solids -> Wash NaOH (Removes unreacted 8-HQ) Alkylation->Workup Completion Product Product: this compound (Yield >85%) Workup->Product Purification

Figure 1: Synthetic pathway for converting 8-Hydroxyquinoline to this compound via O-alkylation.

Application 1: Photophysical Probe (Fluorescence)

Context: Unlike 8-HQ, which requires metal chelation to become highly fluorescent, 8-EtQ is fluorescent in its native state because the ethyl group prevents proton transfer to the nitrogen.[1]

Experimental Protocol: Solvatochromic Shift Analysis

Purpose: Determine local polarity in polymer matrices or solvent systems.[1]

  • Stock Solution: Prepare a

    
     M stock solution of 8-EtQ in Acetonitrile.
    
  • Dilution: Create

    
     M working solutions in solvents of varying polarity (e.g., Hexane, Chloroform, Methanol, DMSO).
    
  • Spectroscopy:

    • Excitation Wavelength (

      
      ):  300–320 nm.[1]
      
    • Emission Scan: 330–500 nm.[1]

  • Data Analysis: Observe the Bathochromic shift (Red shift) as solvent polarity increases.[1]

Comparative Data: 8-HQ vs. 8-EtQ

Property8-Hydroxyquinoline (8-HQ)This compound (8-EtQ)Mechanism
State Solid (mp 76°C)Oil / Low-melting solidStructural rigidity
Fluorescence (Neutral) Very Weak / Non-fluorescentStrong ESIPT blocked in 8-EtQ
Emission Max (MeOH) ~400 nm (weak)392 nm (strong)

transition
Metal Response Turn-ON (Chelation induced)Perturbation only No deprotonation possible

Application 2: Corrosion Inhibition

Context: 8-EtQ is a mixed-type inhibitor for carbon steel and copper in acidic media.[1][2] It functions by adsorbing onto the metal surface, blocking active corrosion sites.[1]

Protocol: Electrochemical Impedance Spectroscopy (EIS)

System: Carbon Steel in 1.0 M HCl.

  • Electrode Preparation: Polish carbon steel specimens with SiC paper (up to 1200 grit), degrease with acetone, and wash with distilled water.[1]

  • Electrolyte: Prepare 1.0 M HCl solution.

  • Inhibitor Dosing: Add 8-EtQ at concentrations: 0.1, 0.5, 1.0, and 5.0 mM.[1]

    • Note: Use a small amount of ethanol (max 5%) to assist solubility if needed.[1]

  • Measurement:

    • OCP: Allow Open Circuit Potential to stabilize (30 min).

    • EIS Parameters: Frequency range 100 kHz to 10 mHz; Amplitude 10 mV.[1]

  • Analysis: Fit data to a Randles circuit (

    
    ).[1]
    
    • Calculation: Inhibition Efficiency (

      
      ) = 
      
      
      
      .[1]

Mechanism of Action Diagram

CorrosionMechanism Solution Acidic Solution (H+, Cl-) Inhibitor This compound (Neutral) Solution->Inhibitor Dissolved Adsorption Adsorption on Metal Surface (Physisorption & Chemisorption) Inhibitor->Adsorption N-atom Lone Pair Pi-electron Interaction Blocking Blocking Active Sites (Anodic & Cathodic) Adsorption->Blocking Surface Coverage Result Corrosion Rate Reduction (Efficiency >90% at 5mM) Blocking->Result Protection

Figure 2: Mechanism of corrosion inhibition by 8-EtQ.[1][2] The nitrogen lone pair and aromatic rings facilitate adsorption.[1]

Application 3: UVB Absorption (Actinoquinol)

Context: The sulfonic acid salt of 8-EtQ (Actinoquinol , CAS 15301-40-3) is a specific derivative used in ophthalmic solutions to protect the eye from UVB radiation (290–320 nm).[1][4][5]

Formulation Note:

  • Solubility: Unlike the parent 8-EtQ, Actinoquinol Sodium is highly water-soluble.[1][2]

  • Usage: Typically formulated with Hyaluronic Acid to prevent corneal oxidative damage.[1][5]

  • Key Spec:

    
     absorption ~312 nm (Peak UVB).[1]
    

References

  • Photophysics of 8-HQ Derivatives: Bardez, E., et al. "Excited-state proton transfer in 8-hydroxyquinoline derivatives."[1][2][3] Journal of Physical Chemistry A, 1997.[1]

  • Synthesis & Fluorescence: Al-Busafi, S. N., et al. "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications."[1][2][3] Research & Reviews: Journal of Chemistry, 2014.[1]

  • Corrosion Inhibition: Bentiss, F., et al. "Corrosion inhibition performance of newly synthesized 5-alkoxymethyl-8-hydroxyquinoline derivatives."[1][2] RSC Advances, 2016.[1]

  • Actinoquinol (UV Protection): BenchChem. "Application Notes for this compound-5-sulfonic acid." [1]

  • General Properties: PubChem Compound Summary for this compound. [1]

Sources

experimental setup for 8-Ethoxyquinoline fluorescence studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Characterization of 8-Ethoxyquinoline Fluorescence

Abstract

This guide provides a comprehensive experimental framework for characterizing the fluorescence properties of this compound. As a derivative of the well-known fluorophore 8-hydroxyquinoline (8-HQ), this compound offers unique photophysical characteristics due to the substitution of the hydroxyl proton with an ethyl group, which mitigates quenching via excited-state intramolecular proton transfer (ESPT).[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed protocols for determining key fluorescence parameters, including excitation and emission spectra, solvatochromic effects, and relative fluorescence quantum yield. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction: The Scientific Rationale

Quinoline and its derivatives are fundamental scaffolds in the development of fluorescent probes and functional materials due to their inherent photophysical properties and sensitivity to their local environment.[3] The parent compound, 8-hydroxyquinoline (8-HQ), is a classic fluorophore whose emission is highly dependent on factors like solvent polarity, pH, and metal ion coordination.[4][5] However, the fluorescence of 8-HQ in many solvents is often weak due to an efficient non-radiative decay pathway known as excited-state intramolecular proton transfer (ESPT), which occurs between the hydroxyl group and the ring nitrogen.[1][6]

This compound, an ether derivative of 8-HQ, is designed to circumvent this limitation. By replacing the acidic proton of the hydroxyl group with a stable ethyl group, the ESPT pathway is blocked. This structural modification is hypothesized to enhance fluorescence intensity, making this compound a potentially more robust and brighter fluorophore compared to its parent compound.[1] Understanding its core photophysical properties is the first step toward harnessing its potential in applications such as chemical sensing, bio-imaging, and organic light-emitting diodes (OLEDs).[3][7]

This application note provides the foundational experimental procedures to fully characterize this compound's fluorescence profile.

Health and Safety Precautions

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

  • This compound Hazards: According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye damage.[8]

  • Required Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. All manipulations of solid this compound and its concentrated solutions should be performed in a certified chemical fume hood.

Instrumentation and Materials

Instrumentation
  • Spectrofluorometer: An instrument capable of recording both excitation and emission spectra, equipped with a high-intensity light source (e.g., Xenon arc lamp) and sensitive detector (e.g., photomultiplier tube, PMT).[9]

  • UV-Visible Spectrophotometer: Required for measuring the absorbance of solutions, which is critical for quantum yield calculations and for avoiding inner-filter effects.

  • Quartz Cuvettes: Standard 1 cm path length quartz fluorescence cuvettes are required. Use four-sided polished cuvettes for right-angle fluorescence measurements.

Reagents and Materials
  • This compound (C₁₁H₁₁NO): High purity grade (>98%).

  • Solvents: A range of spectrograde (or equivalent high-purity) solvents with varying polarities are needed to investigate solvatochromism. A recommended set includes:

    • Cyclohexane (Non-polar)

    • Toluene (Non-polar, aromatic)

    • Chloroform (Moderately polar)

    • Tetrahydrofuran (THF) (Polar aprotic)

    • Acetonitrile (Polar aprotic)

    • Ethanol (Polar protic)

    • Dimethyl Sulfoxide (DMSO) (Polar aprotic)

  • Quantum Yield Standard: Quinine sulfate is a commonly used and well-characterized fluorescence standard.[10] A solution prepared in 0.1 M sulfuric acid has a widely accepted quantum yield of ~0.54.

Experimental Workflows and Protocols

The following protocols provide a step-by-step guide to characterizing the fluorescence of this compound.

Protocol 1: Stock Solution and Sample Preparation

Causality: Proper sample preparation is critical for reproducibility. A concentrated stock solution allows for the accurate preparation of dilute working solutions. Working with low concentrations (absorbance < 0.1) is necessary to avoid the inner-filter effect, where emitted light is reabsorbed by other fluorophore molecules in the solution, leading to spectral distortion and inaccurate intensity measurements.[11]

Step-by-Step Procedure:

  • Prepare a 1 mM Stock Solution: Accurately weigh a small amount of this compound (e.g., 1.73 mg) and dissolve it in a known volume of a suitable solvent (e.g., 10 mL of ethanol) in a volumetric flask to create a 1 mM stock solution. Ensure the solid is fully dissolved.

  • Store Properly: Store the stock solution in a sealed, amber glass vial at 4°C, protected from light to prevent photodegradation.

  • Prepare Working Solutions: Create a working solution (e.g., 1-10 µM) by diluting the stock solution with the desired solvent. For initial spectral scans, a concentration that yields a maximum absorbance between 0.05 and 0.1 at the excitation wavelength is ideal.

  • Prepare a Blank Sample: Use the pure solvent in a cuvette as a blank to subtract any background signal from the solvent itself (e.g., Raman scattering).[12]

Protocol 2: Determination of Excitation and Emission Maxima (λ_ex and λ_em)

Causality: Every fluorophore has a characteristic absorption (or excitation) spectrum and emission spectrum. The peak of the excitation spectrum corresponds to the wavelength of light that is most efficiently absorbed to produce fluorescence, while the peak of the emission spectrum is the wavelength of maximum fluorescence intensity. These values are fundamental for all subsequent fluorescence studies.[13]

Step-by-Step Procedure:

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

  • Place Sample: Place the cuvette with the ~1-10 µM this compound working solution into the sample holder.

  • Acquire Emission Spectrum:

    • Set the excitation monochromator to an estimated wavelength (e.g., based on the color of the compound's absorption or a literature value for a similar compound, ~320-370 nm).

    • Scan the emission monochromator over a range of longer wavelengths (e.g., from 350 nm to 600 nm).

    • Identify the wavelength of maximum fluorescence intensity. This is the emission maximum (λ_em).

  • Acquire Excitation Spectrum:

    • Set the emission monochromator to the determined λ_em.

    • Scan the excitation monochromator over a range of shorter wavelengths (e.g., from 250 nm to 450 nm).

    • The resulting spectrum should resemble the absorbance spectrum of the compound. The wavelength of maximum intensity is the excitation maximum (λ_ex).

  • Optimization: For optimal signal, re-run the emission scan using the experimentally determined λ_ex.

Workflow for Determining Spectral Maxima

G cluster_prep Preparation cluster_exp Measurement A Prepare 1-10 µM This compound Solution B Acquire Emission Spectrum (Estimate λ_ex) A->B C Identify Emission Maximum (λ_em) B->C D Acquire Excitation Spectrum (Set Emission to λ_em) C->D E Identify Excitation Maximum (λ_ex) D->E F Optimize: Re-acquire Emission Spectrum at final λ_ex E->F

Caption: Workflow for identifying optimal excitation and emission wavelengths.

Protocol 3: Characterization of Solvatochromic Effects

Causality: The polarity of the solvent can alter the energy levels of the ground and excited states of a fluorophore, leading to shifts in the emission spectrum.[14] This phenomenon, known as solvatochromism, provides insight into the change in dipole moment of the fluorophore upon excitation.[15] A red shift (to longer wavelengths) with increasing solvent polarity typically indicates a larger dipole moment in the excited state.

Step-by-Step Procedure:

  • Prepare Samples: Prepare a series of this compound working solutions of the same concentration in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, THF, acetonitrile, ethanol).

  • Measure Absorbance: For each solution, measure the UV-Vis absorption spectrum to ensure the absorbance at the chosen excitation wavelength is similar and below 0.1.

  • Measure Emission Spectra:

    • For each sample, acquire the fluorescence emission spectrum using the previously determined optimal excitation wavelength (λ_ex).

    • Use identical instrument settings (e.g., slit widths, detector voltage) for all measurements to allow for direct comparison of intensities.

  • Record Data: Record the emission maximum (λ_em) for each solvent.

  • Analyze: Plot the emission maximum (in nm or wavenumbers) against a solvent polarity scale (e.g., the Reichardt E_T(30) scale) to visualize the trend.

Conceptual Diagram of Solvatochromism

G Polar solvents stabilize the excited state more than the ground state, lowering the emission energy. S0_np S₀ S1_np S₁ S0_np->S1_np Excitation S0_p S₀ S1_np->S0_np Emission (Higher Energy) S1_p S₁ S0_p->S1_p Excitation S1_p->S0_p Emission (Lower Energy) Red Shift

Caption: Energy level changes leading to solvatochromic red shift.

Protocol 4: Determination of Relative Fluorescence Quantum Yield (Φ_F)

Causality: The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[16] The relative method is a straightforward approach that compares the fluorescence of an unknown sample to that of a well-characterized standard under identical conditions.[17]

Step-by-Step Procedure:

  • Prepare Standard and Sample:

    • Prepare a solution of the standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄).

    • Prepare a solution of this compound in the same solvent if possible, or note the refractive index if different.

    • Adjust the concentrations of both solutions so that their absorbance values at the chosen excitation wavelength are in the linear range and very close to each other (ideally between 0.04 and 0.06).

  • Select Excitation Wavelength: Choose an excitation wavelength at which both the standard and the sample have significant absorbance.

  • Measure Absorbance: Accurately measure the absorbance (A) of the standard (A_std) and the sample (A_s) at the selected excitation wavelength.

  • Measure Emission Spectra:

    • Using the same excitation wavelength and identical instrument settings, record the fluorescence emission spectrum for the standard and the sample.

    • Ensure the entire emission band is recorded for both.

  • Calculate Integrated Intensity: Calculate the area under the emission curve for both the standard (I_std) and the sample (I_s). This is the integrated fluorescence intensity.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_s):

    Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²)

    Where:

    • Φ_std is the known quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.[16][17] (If the same solvent is used, this term cancels out).

Data Presentation and Interpretation

Table 1: Photophysical Properties of this compound in Various Solvents
SolventPolarity (E_T(30))λ_abs (nm)λ_ex (nm)λ_em (nm)Stokes Shift (nm)Rel. IntensityΦ_F
Cyclohexane31.2TBDTBDTBDTBDTBDTBD
Chloroform39.1TBDTBDTBDTBDTBDTBD
Acetonitrile45.6TBDTBDTBDTBDTBDTBD
Ethanol51.9TBDTBDTBDTBDTBDTBD
TBD: To Be Determined experimentally following the protocols above.

Interpretation: The Stokes shift (difference between λ_ex and λ_em) provides information about the energy lost to non-radiative processes before emission. Changes in λ_em and relative intensity across solvents with different polarities will confirm and quantify the solvatochromic behavior of this compound.

References

  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 743-749. [Link]

  • Saadeh, S. M., et al. (2023). PHOTOPHYSICAL PROPERTIES OF PHENYLAZOQUINOLIN-8-OL DYES: CORRELATION OF EXPERIMENTAL AND THEORETICAL DATA. Journal of the Chilean Chemical Society. [Link]

  • Fluorescence Spectroscopy-8: Solvent Effect. (2020). YouTube. [Link]

  • Kaur, N., & Singh, M. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Bulletin of the Chemical Society of Japan. [Link]

  • ResearchGate. (n.d.). Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes... [Link]

  • ResearchGate. (n.d.). Fluorescence spectroscopy experimental set-up. [Link]

  • Yeung, E. S., et al. (1985). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry. [Link]

  • Wang, J., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. [Link]

  • Wang, D., et al. (2023). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][8]phenanthroline Ligand and Its Cu(I) Complexes. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Al-Kahtani, A. A. (2018). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules. [Link]

  • Al-Zoubi, W., et al. (2023). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports. [Link]

  • Farruggia, G., et al. (2006). 8-Hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society. [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]

  • Clegg, R. M., Holub, O., & Gohlke, C. (2003). Fluorescence Lifetime-Resolved Imaging: Measuring Lifetimes in an Image. Methods in Enzymology. [Link]

  • Farruggia, G., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344–350. [Link]

  • ResearchGate. (n.d.). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. [Link]

  • ResearchGate. (2014). How can I calculate the photochemical quantum yield as well as the chemical yield from a Fluorescence study? [Link]

  • Snytnikova, O. A., et al. (2014). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. ResearchGate. [Link]

  • University of California, Irvine. (2017). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. [Link]

  • ResearchGate. (n.d.). Dual-Functional 8-Hydroxyquinoline Fluorescent Probe for Simultaneous Detection of Solvent Microenvironments and Trace Water in Organic Media. [Link]

  • BMG LABTECH. (n.d.). ExperimentFluorescenceSpectroscopy. [Link]

  • Zhang, Y., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Advances. [Link]

  • University of California, Irvine. (n.d.). An Introduction to Fluorescence Spectroscopy. [Link]

  • Wikipedia. (n.d.). Quantum yield. [Link]

  • Park, J. S., et al. (2015). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Scientific Reports. [Link]

  • Wikipedia. (n.d.). Quinine. [Link]

  • American Chemical Society. (2024). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Omega. [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst & Protocol Guide for 8-Ethoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mechanistic Landscape

8-Ethoxyquinoline (CAS: 1555-94-8) is a critical pharmacophore and chelating ligand. While theoretically accessible via Skraup cyclization, the O-alkylation of 8-hydroxyquinoline (8-HQ) is the industry-standard "Gold Standard" route due to atom economy and precursor availability.

However, this reaction is not a simple mixing step.[1] It is a competition between O-alkylation (desired ether formation) and N-alkylation (undesired quinolinium salt formation). The "catalyst" in this context is the Phase Transfer Catalyst (PTC) , which acts as the kinetic shuttle, determining the selectivity and rate of the biphasic reaction.[2]

This guide provides a self-validating troubleshooting system for selecting the right catalytic system for your specific constraints.

Module 1: Catalyst Selection Matrix

The choice of catalyst (PTC) and base dictates the reaction kinetics. Use this matrix to select the optimal system for your solvent/substrate constraints.

Comparative Performance Data
Catalyst SystemTypeRecommended SolventCost EfficiencyReaction RateSelectivity (O:N)
TBAB (Tetrabutylammonium bromide) Quaternary AmmoniumToluene / Water (Biphasic)HighMediumHigh
TBAI (Tetrabutylammonium iodide) Quaternary AmmoniumAcetonitrile / AcetoneMediumVery High High
18-Crown-6 Crown EtherDMF / DMSOLow (Expensive)HighMedium
PEG-400 Polyethylene GlycolWater / Green SolventsVery High Low-MediumHigh
Cs₂CO₃ (Cesium Effect) Inorganic BaseDMFLowHighVery High

Expert Insight: For most standard laboratory preparations (1g - 100g scale), TBAI is the superior choice over TBAB because the iodide ion acts as a better nucleophilic catalyst (Finkelstein-like exchange) in situ.

Module 2: The "Gold Standard" Protocol (O-Alkylation)

This protocol is designed to be self-validating. If Step 2 fails, Step 3 will not proceed, preventing wasted reagents.

Reaction Scheme:



Step-by-Step Methodology

Reagents:

  • Substrate: 8-Hydroxyquinoline (1.0 eq)[3][4]

  • Alkylating Agent: Ethyl Bromide (1.2 eq) or Ethyl Iodide (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Catalyst: TBAI (5 mol%)

  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Protocol:

  • Activation (The Deprotonation Check):

    • Dissolve 8-HQ in ACN. Add K₂CO₃. Stir at room temperature for 30 minutes.

    • Checkpoint: The solution should turn from pale yellow to a distinct bright yellow/orange . This confirms the formation of the phenoxide anion. If no color change, your base is wet or inactive.

  • Catalytic Addition:

    • Add TBAI (5 mol%). Stir for 5 minutes.

  • Alkylation:

    • Add Ethyl Bromide dropwise.

    • Heat to reflux (approx. 80°C for ACN).

    • Monitor via TLC (Hexane:EtOAc 8:2). 8-HQ (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup:

    • Filter off inorganic salts. Evaporate solvent.[5]

    • Redissolve in DCM, wash with 1M NaOH (removes unreacted 8-HQ), then brine.

    • Dry over MgSO₄ and concentrate.

Module 3: Troubleshooting Center (FAQ)

Q1: My reaction conversion is stuck at ~60% even after 24 hours. What is wrong?

  • Diagnosis: This is typically a "poisoning" issue caused by water. The phenoxide anion is highly basic; if water is present, it solvates the anion, preventing it from attacking the ethyl halide.

  • Solution:

    • Check solvent dryness.[5] DMF and ACN are hygroscopic.

    • Add Molecular Sieves (3Å) directly to the reaction flask.

    • Switch from Ethyl Bromide to Ethyl Iodide . The C-I bond is weaker, and iodide is a better leaving group, often pushing "stuck" reactions to completion.

Q2: I am seeing a large baseline spot on TLC and low yield. Is this the product?

  • Diagnosis: No. This is likely the N-ethyl-8-hydroxyquinolinium salt (N-alkylation byproduct). This occurs when the solvent is too polar (protic) or the base is too weak to maintain the O-anion.

  • Solution:

    • Ensure you are using a hard base like K₂CO₃ or Cs₂CO₃.

    • Avoid protic solvents (Ethanol/Methanol) which hydrogen-bond to the oxygen, reducing its nucleophilicity and favoring Nitrogen attack.

    • Use a non-polar solvent (Toluene) with TBAB (Phase Transfer Catalyst) to strictly favor O-alkylation.

Q3: The product is colored (red/brown) instead of white/pale yellow.

  • Diagnosis: Oxidation of the quinoline ring or trace iodine contamination (if using Et-I).

  • Solution:

    • Wash the organic layer with 10% Sodium Thiosulfate during workup to remove iodine.

    • Recrystallize from Ethanol/Water or purify via silica column.

Module 4: Visualization & Logic Flows

Figure 1: Reaction Mechanism & Catalyst Role

This diagram illustrates how the Phase Transfer Catalyst (Q+X-) shuttles the phenoxide anion into the organic phase for reaction, a critical concept for troubleshooting.

G cluster_aqueous Solid/Aqueous Phase (Base) cluster_organic Organic Phase (Solvent) cluster_reagents Reagents Base K2CO3 (Solid) Deprotonation Deprotonation (8-HQ -> Phenoxide) Base->Deprotonation Generates Anion PTC PTC (Q+ X-) Catalyst Shuttle Deprotonation->PTC Anion Exchange IonPair Active Ion Pair [Q+ Phenoxide-] PTC->IonPair Solubilization Product This compound (Ether) IonPair->Product Nucleophilic Attack (SN2) Product->PTC Regenerates Catalyst EtX Ethyl Halide (Et-Br / Et-I) EtX->Product Electrophile

Caption: The Phase Transfer Cycle. The PTC (Yellow) extracts the phenoxide anion from the solid base surface, forming a soluble ion pair that reacts with the alkyl halide in the organic phase.

Figure 2: Catalyst Selection Decision Tree

DecisionTree Start Select Catalyst System SolventQ What is your Solvent? Start->SolventQ Polar Polar Aprotic (DMF, DMSO) SolventQ->Polar NonPolar Non-Polar / Biphasic (Toluene, DCM) SolventQ->NonPolar Green Green / Aqueous (Water, Alcohols) SolventQ->Green BaseQ Is Cost a Factor? Polar->BaseQ PTC_Rec REQUIRED: TBAB or Aliquat 336 (Liquid-Solid PTC) NonPolar->PTC_Rec Green_Rec Use PEG-400 or PEG-600 (Neutral PTC) Green->Green_Rec Cheap Use K2CO3 + TBAI (Standard) BaseQ->Cheap Yes Expensive Use Cs2CO3 (Fastest, No PTC needed) BaseQ->Expensive No

Caption: Decision Logic for selecting the optimal catalytic system based on solvent constraints and process economics.

References

  • Williamson Ether Synthesis Mechanism. Master Organic Chemistry. (2014). Foundational mechanism for SN2 ether formation.[7] 8

  • Phase-Transfer Catalysis in Pharmaceutical Industry. Polish Pharmaceutical Society. (2008). Industrial application of PTCs like TBAB. 9[10][11][12][13]

  • Synthesis of 8-hydroxyquinoline-derived ethoxymethylene derivatives. ResearchGate. (2024). Specific protocols for alkylating 8-HQ. 12

  • This compound Product Data. AChemBlock. (2026). Physical properties and commercial availability.[13][14] 14[10][11]

Sources

Validation & Comparative

Technical Validation Guide: 8-Ethoxyquinoline Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Experimental Protocols

Executive Summary

This guide provides a rigorous validation of 8-Ethoxyquinoline (8-EtQ) , focusing on its structure-activity relationship (SAR) compared to its parent scaffold, 8-Hydroxyquinoline (8-HQ) , and the standard antibiotic Ciprofloxacin .

Key Technical Finding: While 8-Hydroxyquinoline acts as a potent broad-spectrum agent primarily through metal chelation, This compound exhibits a distinct pharmacological profile. By "capping" the hydroxyl group with an ethyl moiety, 8-EtQ loses direct chelation capability but gains significant lipophilicity. This makes 8-EtQ a critical mechanistic probe and a safer, lower-toxicity scaffold for targeting lipid-rich fungal cell walls, though it generally displays higher Minimum Inhibitory Concentration (MIC) values against standard bacterial strains compared to 8-HQ.

Comparative Analysis: The Chelation Hypothesis

To understand the efficacy of this compound, it must be benchmarked against the "uncapped" chelator (8-HQ) and a DNA gyrase inhibitor (Ciprofloxacin).

Mechanistic Differentiation
FeatureThis compound (8-EtQ) 8-Hydroxyquinoline (8-HQ) Ciprofloxacin (CIP)
Primary Mechanism Membrane perturbation; Non-chelating lipophilic interaction.Metal Chelation (Cu²⁺, Zn²⁺); ROS generation.DNA Gyrase/Topo IV Inhibition (Replication block).
Role of Oxygen Ether linkage (Blocked). Prevents bidentate binding.Free Hydroxyl (Open). Forms 5-membered chelate rings.Keto-acid moiety binds Mg²⁺ in enzyme complex.
Cellular Target Cell wall/membrane interface.Metalloproteins & oxidative stress pathways.Bacterial DNA replication machinery.[1]
Toxicity Profile Low (Reduced mammalian cytotoxicity).Moderate ( indiscriminate metal stripping).Low to Moderate (Target specific).
Experimental Data: MIC Comparison (Representative)

The following data illustrates the "Activity Cliff" observed when the 8-OH group is ethylated.

Note: Data represents consensus values for standard ATCC strains derived from SAR studies [1, 2].

OrganismStrain Type8-EtQ MIC (µg/mL)8-HQ MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureusGram-Positive32 - 64 0.5 - 4.00.12 - 0.5
E. coliGram-Negative> 128 4.0 - 16.00.004 - 0.015
C. albicansFungal Yeast8 - 16 0.2 - 2.0N/A (Not Antifungal)

Analysis: The significant increase in MIC for 8-EtQ against S. aureus (32-64 µg/mL) compared to 8-HQ confirms that chelation is the primary driver of antibacterial potency for this scaffold class. However, the retained activity against C. albicans suggests that the increased lipophilicity of the ethoxy group allows for better penetration of the fungal cell wall, validating 8-EtQ as a specialized antifungal scaffold rather than a general antibacterial [3].

Structural Logic & Pathway Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) determining the efficacy differences.

G Scaffold Quinoline Scaffold Mod_OH 8-OH (Hydroxy) Uncapped Scaffold->Mod_OH Mod_OEt 8-OEt (Ethoxy) Capped Scaffold->Mod_OEt Mech_Chel Bidentate Chelation (Cu2+, Zn2+) Mod_OH->Mech_Chel Allows Mod_OEt->Mech_Chel Blocks Mech_Lipid Increased Lipophilicity (LogP Increase) Mod_OEt->Mech_Lipid Promotes Result_HQ High Antibacterial Potency (ROS Generation) Mech_Chel->Result_HQ Causes Result_EtQ Lower Antibacterial Potency Reduced Toxicity Mech_Lipid->Result_EtQ Result

Caption: SAR divergence: The 8-OH group enables metal chelation (green path), while 8-OEt blocks it, shifting the profile to lipophilicity-driven effects (red path).

Experimental Validation Protocols

To reproduce the data above and validate the efficacy of this compound, follow these self-validating protocols.

Protocol A: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines [4]

Objective: Determine the lowest concentration of 8-EtQ that visibly inhibits growth.

  • Preparation of Stock Solution:

    • Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL. (Note: 8-EtQ is hydrophobic; aqueous solubility is poor).

    • Control: Dissolve 8-Hydroxyquinoline (Comparator) and Ciprofloxacin (Positive Control) similarly.

  • Media Preparation:

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

    • Critical Step: For 8-HQ testing, ensure physiological cation levels (Mg²⁺, Ca²⁺) are maintained, as excess chelation can skew results.

  • Plate Setup:

    • Use 96-well polystyrene plates.

    • Dispense 100 µL of CAMHB into columns 1-12.

    • Perform serial 2-fold dilutions of 8-EtQ from Column 1 (128 µg/mL) to Column 10 (0.25 µg/mL).

  • Inoculation:

    • Prepare bacterial suspension to 0.5 McFarland Standard (~1.5 x 10⁸ CFU/mL).

    • Dilute 1:100, then add 5 µL to wells to achieve final density of ~5 x 10⁵ CFU/mL.

  • Incubation & Readout:

    • Incubate at 37°C for 16-20 hours.

    • Validation: Add 30 µL of 0.01% Resazurin dye.

    • Blue = No Growth (Inhibition). Pink = Growth (Metabolic Activity).

Protocol B: Time-Kill Kinetics

Objective: Determine if 8-EtQ is bacteriostatic or bactericidal compared to 8-HQ.

Workflow Step1 Inoculum Prep (10^6 CFU/mL) Step2 Exposure (4x MIC of 8-EtQ) Step1->Step2 Step3 Sampling Points (0, 2, 4, 8, 24 hrs) Step2->Step3 Step4 Plating on Agar Step3->Step4 Step5 Colony Counting (Log Reduction Calc) Step4->Step5

Caption: Time-Kill workflow. Bactericidal activity is defined as ≥3 log10 reduction in CFU/mL.

Methodology:

  • Inoculate broth with S. aureus at 10⁶ CFU/mL.

  • Add 8-EtQ at 4x MIC (determined in Protocol A).

  • Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Serially dilute in PBS and plate on nutrient agar.

  • Interpretation:

    • 8-HQ typically shows rapid bactericidal activity (steep slope).

    • 8-EtQ typically shows bacteriostatic activity (flat slope) or slow killing, confirming the loss of the rapid chelation-driven oxidative burst mechanism.

References

  • National Institutes of Health (NIH). The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents. PubMed.[2] [Link]

  • Prachayasittikul, V., et al. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[3][4] [Link]

  • Pippi, B., et al. Antifungal Activity of 8-Hydroxyquinoline Derivatives.[4][5][6] Frontiers in Microbiology. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

Sources

Publish Comparison Guide: Assessing the Specificity of 8-Ethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical assessment of 8-Ethoxyquinoline (8-EQ), positioning it within two critical research contexts: as a fluorogenic substrate for Cytochrome P450 (CYP) activity and as a negative control for metal ion sensing .

Executive Summary

This compound is a synthetic quinoline derivative distinguished by the ethylation of the hydroxyl group at the 8-position.[1][2] Unlike its parent compound, 8-Hydroxyquinoline (8-HQ) , which is a ubiquitous chelator for metal ions (Zn²⁺, Al³⁺, Mg²⁺), this compound is sterically and electronically blocked from coordinating metals.

This structural modification confers two distinct utilities in research and drug development:

  • Metabolic Probe: It serves as a substrate for O-dealkylation by Cytochrome P450 enzymes (CYP450), releasing the fluorescent 8-HQ moiety.

  • Specific Negative Control: It validates metal-sensing experiments by demonstrating that fluorescence signals are due to specific chelation (requiring the free -OH) rather than non-specific hydrophobic interactions.

Part 1: Mechanism of Action & Chemical Logic

The specificity of this compound relies on the "Ethoxy Block" mechanism.

1. The "Ethoxy Block" (Metal Sensing Control)
  • 8-Hydroxyquinoline (Active Probe): The nitrogen (N) and hydroxyl oxygen (O) form a bidentate pocket.[3] Upon binding Zn²⁺, the Excited-State Intramolecular Proton Transfer (ESIPT) is inhibited, triggering strong fluorescence (Cheliation-Enhanced Fluorescence, CHEF).

  • This compound (Control): The ethyl group replaces the proton. This prevents metal coordination at the oxygen site. If a biological sample fluoresces with 8-EQ, the signal is non-specific (e.g., autofluorescence or hydrophobic stacking), invalidating the result.

2. The Metabolic Activation (CYP Probe)
  • Reaction: CYP enzymes attack the ethoxy group (O-deethylation).

  • Transformation: Non-chelating 8-EQ

    
     Chelating 8-HQ + Acetaldehyde.
    
  • Readout: The reaction is silent until a metal (usually Zn²⁺ or Mg²⁺) is added to the assay buffer. The newly formed 8-HQ binds the metal and lights up.

Mechanism cluster_0 Substrate (this compound) cluster_1 Enzymatic Phase cluster_2 Detection Phase EQ This compound (Blocked Oxygen) Low Fluorescence CYP CYP450 Enzyme (O-Dealkylation) EQ->CYP Substrate Binding HQ 8-Hydroxyquinoline (Free Ligand) CYP->HQ Release of Acetaldehyde Inter Intermediate (Hemiacetal) Zn Add Zn2+ / Mg2+ HQ->Zn Chelation Complex Metal-8-HQ Complex (Strong Green Fluorescence) Zn->Complex CHEF Effect

Figure 1: The metabolic activation pathway of this compound. The probe remains 'dark' or blue-shifted until metabolized and subsequently complexed with a metal ion.

Part 2: Comparative Analysis
1. Specificity vs. Alternative CYP Probes

This compound competes with coumarin and resorufin ethers.

FeatureThis compound7-Ethoxyresorufin7-Ethoxycoumarin
Primary Target CYP450 (General O-dealkylation)CYP1A1 / CYP1A2 (Highly Specific)CYP1A / CYP2B (Broad)
Excitation/Emission 360 nm / 510 nm (post-Zn²⁺)530 nm / 585 nm370 nm / 460 nm
Readout Mode Two-Step: Requires Metal AdditionDirect: Product is fluorescentDirect: Product is fluorescent
Advantage Tunable Sensitivity: Signal intensity can be amplified by adding excess Zn²⁺.Real-time kinetics (no stop step needed).Well-established standard.
Disadvantage Cannot measure real-time kinetics easily (requires quenching/metal addition).High background in some media.Overlap with cellular autofluorescence.
2. Performance as a Negative Control (Zinc Sensing)

When validating a new 8-HQ based sensor, this compound is the gold-standard control.

Parameter8-Hydroxyquinoline (Probe)This compound (Control)Interpretation
Response to Zn²⁺ >50-fold enhancement< 1.5-fold change Confirms chelation mechanism.
Response to pH Sensitive (pKa ~9.8)Insensitive Confirms pH changes aren't causing artifacts.
Membrane Permeability High (Lipophilic)High (Lipophilic) Excellent control for uptake artifacts.
Part 3: Experimental Protocols
Protocol A: Validating Zinc Probe Specificity (Negative Control)

Use this protocol to prove your 8-HQ probe is binding Zinc and not just staining lipids.

Reagents:

  • Buffer: 50 mM HEPES, pH 7.4 (Metal-free).

  • Probe Stock: 10 mM 8-Hydroxyquinoline (in DMSO).

  • Control Stock: 10 mM this compound (in DMSO).

  • Zn²⁺ Solution: 10 mM ZnCl₂.

Workflow:

  • Preparation: Dilute both Probe and Control to 10 µM in HEPES buffer.

  • Baseline Scan: Measure fluorescence (Ex: 360 nm, Em: 400–650 nm) of both solutions.

  • Titration: Add Zn²⁺ in increments (0, 1, 5, 10, 50 µM equivalent).

  • Data Analysis:

    • Valid Result: Probe intensity increases at ~510 nm; Control intensity remains flat.

    • Artifact Warning: If Control intensity increases significantly, your signal is due to hydrophobic interactions, not Zinc binding.

Protocol B: Cytochrome P450 O-Dealkylation Assay

Use this protocol to assess metabolic stability or enzyme activity.

Reagents:

  • Microsomes: Liver microsomes (human/rat) or recombinant CYP enzymes.

  • NADPH Regenerating System.

  • Stop/Detection Reagent: 10% Trichloroacetic acid (TCA) containing 100 µM ZnSO₄.

Workflow:

  • Incubation: Mix Microsomes (0.5 mg/mL) + this compound (50 µM) in Phosphate Buffer (pH 7.4).

  • Start Reaction: Add NADPH regenerating system. Incubate at 37°C for 30 min.

  • Termination & Development: Add equal volume of Stop/Detection Reagent .

    • Mechanistic Note: The TCA stops the enzyme; the Zn²⁺ binds the released 8-HQ.

  • Clarification: Centrifuge at 10,000 x g for 5 min to remove precipitated protein.

  • Measurement: Transfer supernatant to a plate. Measure Fluorescence (Ex 360 nm / Em 510 nm).

  • Quantification: Compare against a standard curve of 8-Hydroxyquinoline + Zn²⁺.

Part 4: Data Visualization

The following diagram illustrates the logical decision tree for interpreting this compound data in a drug development context.

Interpretation cluster_NoMetal No Metal Added cluster_Metal Metal Added (Post-Incubation) Start Experimental Signal with this compound Condition1 Did you add Metal Ions (Zn2+)? Start->Condition1 ResultA High Fluorescence Condition1->ResultA No ResultB High Fluorescence Condition1->ResultB Yes (after enzyme incubation) ResultC Low/No Fluorescence Condition1->ResultC Yes (Control Experiment) InterpA Artifact: Non-specific Binding or Autofluorescence ResultA->InterpA InterpB Metabolic Activity Confirmed (O-Dealkylation occurred) ResultB->InterpB InterpC Specificity Confirmed ResultC->InterpC Valid Negative Control (No O-Dealkylation or No Binding)

Figure 2: Decision tree for interpreting fluorescence data. High signal without metabolic activation indicates an experimental artifact.

References
  • Substrate Specificity of 7-Alkoxyquinolines: Mayer, R. T., et al. (1990). "7-Alkoxyquinolines: new fluorescent substrates for cytochrome P450 monooxygenases." Biochemical Pharmacology, 40(7), 1645-1655. (Note: Establishes the alkoxyquinoline scaffold as a CYP probe class).

  • Mechanisms of 8-Hydroxyquinoline Fluorescence (ESIPT & Metal Binding): Bardez, E., et al. (1997). "Excited-state intramolecular proton transfer in 8-hydroxyquinoline derivatives." Journal of Physical Chemistry A, 101(42), 7787-7793.

  • Zinc Sensing with Quinoline Derivatives: Jiang, P., & Guo, Z. (2004). "Fluorescent detection of zinc in biological systems: recent development and future perspectives." Coordination Chemistry Reviews, 248(1-2), 205-229.

  • CYP450 Assay Protocols (O-Dealkylation): Phillips, I. R., & Shephard, E. A. (2006). "Cytochrome P450 Protocols." Methods in Molecular Biology, Vol 320.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 8-Ethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of laboratory chemicals are paramount to protecting personnel and the environment. This guide provides a detailed protocol for the proper disposal of 8-Ethoxyquinoline, a quinoline derivative. Due to a lack of specific safety data for this compound, this guidance is conservatively based on the known hazards of the structurally analogous compound, 8-Hydroxyquinoline. This proactive approach ensures a high margin of safety in your laboratory operations.

Understanding the Hazards: A Cautious Approach

Assumed Hazard Profile (based on 8-Hydroxyquinoline):

Hazard StatementGHS Classification
Toxic if swallowedAcute Toxicity, Oral (Category 3)[1][2]
Causes serious eye damageSerious Eye Damage/Eye Irritation (Category 1)[1][2]
May cause an allergic skin reactionSkin Sensitization (Category 1)[1][2]
May damage the unborn childReproductive Toxicity (Category 1B)[1][2]
Very toxic to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Acute (Category 1) and Chronic (Category 1)[1][2]

The causality behind these classifications lies in the chemical reactivity of the quinoline scaffold and its substituted functional groups. These structures can interact with biological macromolecules, leading to toxicity. The high aquatic toxicity underscores the critical importance of preventing any release into the environment[1].

Disposal Decision Pathway

The following flowchart outlines the necessary decision-making process for the proper disposal of this compound waste. This systematic approach ensures that all waste streams are correctly identified and managed in accordance with hazardous waste regulations.

Disposal_Pathway start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type is_spill Small Spill or Contaminated Material? waste_type->is_spill is_bulk Bulk/Unused Chemical? waste_type->is_bulk spill_protocol Follow Spill Decontamination Protocol is_spill->spill_protocol Yes bulk_protocol Follow Bulk Disposal Protocol is_bulk->bulk_protocol Yes collect_solid Collect Contaminated Solids in a Labeled, Sealed Container spill_protocol->collect_solid collect_liquid Collect Unused Chemical in Original or Compatible, Labeled, Sealed Container bulk_protocol->collect_liquid waste_pickup Arrange for Hazardous Waste Pickup with Certified Vendor collect_solid->waste_pickup collect_liquid->waste_pickup documentation Complete Hazardous Waste Manifest waste_pickup->documentation

Caption: Decision-making workflow for the safe disposal of this compound waste.

Experimental Protocols for Disposal

The following protocols provide step-by-step guidance for managing different types of this compound waste. Adherence to these procedures is critical for ensuring safety and regulatory compliance.

This protocol addresses the cleanup and disposal of minor spills of this compound and the disposal of contaminated materials such as personal protective equipment (PPE), absorbent pads, and weighing papers.

Materials:

  • Nitrile gloves (double-gloved)

  • Safety goggles or face shield

  • Lab coat

  • Chemical-resistant absorbent material (e.g., vermiculite or sand)

  • Two sealable, labeled hazardous waste bags or containers

  • 70% ethanol solution

  • Soap and water solution

Procedure:

  • Restrict Access: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Don PPE: Ensure all personnel involved in the cleanup are wearing appropriate PPE.

  • Contain the Spill: If the material is a solid, carefully sweep it up to avoid generating dust. If it is a liquid, cover the spill with an absorbent material.

  • Collect Waste: Carefully place all contaminated materials (absorbent, used PPE, etc.) into a designated, sealable hazardous waste container.

  • Decontaminate the Area: Wipe down the spill area with a 70% ethanol solution, followed by a thorough wash with soap and water[3].

  • Package for Disposal: Seal the hazardous waste container. Label it clearly as "Hazardous Waste: this compound" and include the date.

  • Arrange for Pickup: Store the sealed container in a designated hazardous waste accumulation area and arrange for pickup by a certified hazardous waste disposal vendor.

This protocol details the disposal of larger quantities of unused or expired this compound.

Materials:

  • Original product container or a compatible, labeled, and sealable hazardous waste container.

  • Fume hood.

  • Appropriate PPE (as listed in Protocol 1).

Procedure:

  • Work in a Ventilated Area: All handling of bulk this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Container Integrity: Ensure the original container is in good condition and properly sealed. If the original container is compromised, carefully transfer the contents to a new, compatible, and properly labeled hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste: this compound," along with the approximate quantity and date.

  • Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Professional Disposal: Arrange for a licensed hazardous waste contractor to collect and dispose of the material in accordance with local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash [4][5]. This is to prevent contamination of waterways, as the compound is very toxic to aquatic life[1].

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • PENTA s.r.o. (2025, July 28). 8-Hydroxyquinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Loba Chemie. (2021, July 9). 8-HYDROXYQUINOLINE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethoxyquin. PubChem Compound Database. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). 8-hydroxyquinoline. Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, August 20). Hazardous Waste Pharmaceuticals Sewer Ban [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinoline. PubChem Compound Database. Retrieved from [Link]

  • Angene. (n.d.). Ethoxyquinoline MSDS/SDS. Retrieved from [Link]

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